Benzimidazol-5-ol, 2-(trifluoromethyl)-
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-12-5-2-1-4(14)3-6(5)13-7/h1-3,14H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWNYYWVRVWOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237652 | |
| Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89426-90-4 | |
| Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Process Optimization of 2-(Trifluoromethyl)benzimidazol-5-ol: A Technical Whitepaper
Executive Summary & Pharmacological Rationale
The benzimidazole core is a privileged pharmacophore in drug discovery, frequently utilized for its ability to mimic purine bases and engage in diverse π-π stacking interactions. The synthesis of 2-(trifluoromethyl)benzimidazol-5-ol (Formula: C₈H₅F₃N₂O) introduces two critical functional modifications to this core:
-
The 2-Trifluoromethyl (-CF₃) Group: Significantly lowers the pKa of the imidazole N-H, increases the overall lipophilicity (logP), and provides a robust steric shield against cytochrome P450-mediated oxidation.
-
The 5-Hydroxyl (-OH) Group: Acts as a versatile synthetic handle for downstream derivatization (e.g., etherification, PROTAC linker attachment) and serves as a critical hydrogen bond donor/acceptor in target-binding pockets.
This guide details the mechanistic rationale, self-validating experimental protocols, and process optimization strategies for synthesizing this high-value intermediate.
Retrosynthetic Analysis & Mechanistic Causality
The construction of the 2-(trifluoromethyl)benzimidazole scaffold fundamentally relies on the 1[1], which involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid. For this specific target, 2[2] serves a dual role as both the acylating agent and the acidic solvent[3].
We evaluate two distinct synthetic pathways based on the chemical liability of the precursors:
-
Route A (Direct Condensation): Utilizes 3,4-diaminophenol. Causality: The electron-rich nature of the p-aminophenol moiety makes this starting material exceptionally prone to rapid air oxidation (forming dark quinone-imine byproducts). To mitigate this, the reaction must utilize the dihydrochloride salt of the diamine and be conducted under a strict inert atmosphere.
-
Route B (Methoxy-Protection Route): Utilizes 4-methoxy-1,2-phenylenediamine followed by demethylation. Causality: The methoxy group dampens the oxidative susceptibility of the aromatic ring during the harsh, high-temperature cyclization step. Post-cyclization, Boron tribromide (BBr₃) is used to selectively cleave the aryl methyl ether, providing a cleaner overall reaction profile suitable for large-scale manufacturing.
Mechanistic Pathway
Mechanistic pathway of 2-(trifluoromethyl)benzimidazol-5-ol synthesis via Phillips condensation.
Self-Validating Experimental Protocols
To ensure reproducibility, every step incorporates In-Process Controls (IPCs) that allow the chemist to validate the system before proceeding.
Protocol A: Microwave-Assisted Direct Condensation
Microwave irradiation has been proven to drastically reduce reaction times and improve thermodynamic yields in 4[4].
-
Preparation: In a 20 mL microwave-safe vial, suspend 3,4-diaminophenol dihydrochloride (1.0 eq, 5.0 mmol) in neat TFA (10 volumes, ~10 mL).
-
Degassing: Purge the suspension with Argon for 10 minutes. Causality: The dihydrochloride salt and Argon purge are critical to prevent premature oxidation of the starting material into polymeric black tar.
-
Cyclocondensation: Seal the vial and subject it to microwave irradiation at 120 °C for 45 minutes. Causality: The high temperature overcomes the activation energy required for the dehydration of the benzimidazoline intermediate.
-
Workup & IPC (Self-Validation): Cool to room temperature. Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7.
-
Validation Check: Extract a 50 µL aliquot into EtOAc and analyze via LC-MS. The reaction is validated as complete when the starting material mass is absent and the target mass ([M+H]⁺ = 203.1,[M-H]⁻ = 201.1) is the dominant peak.
-
-
Purification: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to afford the pure product.
Protocol B: Two-Step Scalable Methoxy Route
Step 1: Condensation
-
Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in 4N HCl (aq) and add TFA (1.5 eq). Reflux at 100 °C for 12 hours.
-
Neutralize with NH₄OH, extract with DCM, and concentrate to yield 5-methoxy-2-(trifluoromethyl)benzimidazole.
-
Validation Check: TLC (Hexanes:EtOAc 1:1) should show a highly UV-active spot at R_f ~0.6.
-
Step 2: Demethylation
-
Dissolve the intermediate in anhydrous DCM under Argon and cool to -78 °C.
-
Add BBr₃ (3.0 eq) dropwise. Causality: BBr₃ is a strong, hard Lewis acid that coordinates to the methoxy oxygen, facilitating a clean S_N2 cleavage of the methyl group by the bromide ion without damaging the benzimidazole core.
-
Warm to room temperature and stir for 4 hours.
-
Quench carefully with cold MeOH at 0 °C, concentrate, and purify via recrystallization or chromatography.
Quantitative Data & Process Optimization
The following table summarizes the optimization parameters and quantitative outcomes across different synthetic strategies.
| Parameter | Route A (Conventional) | Route A (Microwave) | Route B (Two-Step) |
| Reagents | 3,4-Diaminophenol + TFA | 3,4-Diaminophenol + TFA | 4-Methoxy-1,2-PDA + TFA, then BBr₃ |
| Catalyst/Additive | 4N HCl (aq) | None (Neat TFA) | BBr₃ (Step 2) |
| Temperature | 100 °C (Reflux) | 120 °C | 100 °C, then -78 °C to RT |
| Reaction Time | 16 hours | 45 minutes | 12 hours + 4 hours |
| Overall Yield | 45 - 55% | 70 - 78% | 65 - 75% |
| Impurity Profile | High (Oxidation byproducts) | Low to Moderate | Very Low (Clean profile) |
| Scalability | Poor (>1g is difficult) | Moderate (Equipment limited) | Excellent (Kilogram scale) |
References
- Title: 2-Aminopropyl-5(6)
- Title: One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles Source: ResearchGate URL
- Title: PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview Source: Semantic Scholar URL
- Title: Cas 76-05-1,Trifluoroacetic acid Source: Lookchem URL
Sources
2-(Trifluoromethyl)benzimidazol-5-ol: Structural Dynamics, Chemical Properties, and Synthetic Utility in Drug Discovery
Executive Summary
The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. 2-(Trifluoromethyl)benzimidazol-5-ol represents a highly specialized iteration of the benzimidazole pharmacophore. By integrating a strongly electron-withdrawing trifluoromethyl (-CF3) group at the C2 position and a hydroxyl (-OH) auxochrome at the C5 position, this molecule bridges the gap between metabolic stability and target engagement.
This technical whitepaper provides an in-depth analysis of the chemical properties, structure-activity relationships (SAR), and synthetic methodologies of 2-(trifluoromethyl)benzimidazol-5-ol, designed for researchers and application scientists in medicinal chemistry and agrochemical development.
Chemical Structure & Physicochemical Profiling
The structural architecture of 2-(trifluoromethyl)benzimidazol-5-ol is defined by its bipartite electronic nature. The benzimidazole core provides a rigid, planar aromatic system capable of
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the scaffold, contextualizing why these values matter in drug development:
| Parameter | Value | Causality / Relevance in Drug Design |
| Molecular Formula | C8H5F3N2O | Minimalist framework; acts as an ideal starting building block. |
| Molecular Weight | 202.13 g/mol | Highly ligand-efficient; leaves ample room for late-stage functionalization without violating Lipinski’s Rule of 5. |
| LogP (Predicted) | 2.5 – 3.0 | The -CF3 group drives lipophilicity, ensuring optimal passive membrane permeability across lipid bilayers. |
| pKa (Imidazole NH) | ~1.5 – 2.0 | The strong electron-withdrawing nature of -CF3 lowers the pKa, rendering the molecule predominantly un-ionized at physiological pH (7.4). |
| H-Bond Donors | 2 (-OH, -NH) | Essential for target engagement (e.g., interacting with kinase hinge regions or tubulin binding pockets). |
| Physical State | Light grey/white powder | High crystalline stability due to intermolecular hydrogen bonding between the C5-OH and the imidazole nitrogen (). |
Mechanistic Grounding: The Fluorine Effect and SAR
To leverage this scaffold effectively, one must understand the causality behind its structural components. The incorporation of fluorine is not merely a steric choice; it is a profound electronic modulation.
-
The C2-Trifluoromethyl Group (-CF3): According to pharmacological data, the -CF3 group exerts a strong inductive electron-withdrawal (-I effect) on the imidazole ring. This pulls electron density away from the N3 nitrogen, drastically reducing its basicity. Consequently, the molecule resists rapid N-oxidation or C2-hydroxylation by Cytochrome P450 (CYP450) enzymes, effectively acting as a metabolic shield (). Furthermore, the high lipophilicity of the -CF3 group enhances the molecule's ability to cross parasitic or cellular membranes.
-
The C5-Hydroxyl Group (-OH): While the -CF3 group drives passive diffusion, the C5-OH acts as the active engagement vector. It serves as a hydrogen-bond donor/acceptor critical for anchoring the molecule within target protein binding sites. Synthetically, it provides a nucleophilic handle for Williamson ether synthesis, allowing researchers to generate diverse libraries of trifluoromethoxy or alkyl-ether derivatives.
Structure-Activity Relationship (SAR) mapping of functional groups to biological efficacy.
Experimental Protocol: Synthesis Workflow
The synthesis of 2-(trifluoromethyl)benzimidazol-5-ol is typically achieved via a modified Phillips Condensation . The following protocol is designed as a self-validating system, ensuring that researchers can verify the mechanistic progression of the reaction at every stage.
Objective
To synthesize 2-(trifluoromethyl)benzimidazol-5-ol from 3,4-diaminophenol and trifluoroacetic acid (TFA) via acid-catalyzed cyclodehydration ().
Step-by-Step Methodology
Step 1: Reagent Preparation & Activation
-
Action: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 3,4-diaminophenol in 25 mL of 4N Hydrochloric Acid (HCl).
-
Causality: Why 4N HCl? The acidic medium serves a dual purpose. It protonates the carbonyl oxygen of the incoming TFA, drastically increasing its electrophilicity. Simultaneously, it maintains the electron-rich 3,4-diaminophenol in a partially protonated state, preventing premature oxidative degradation (auto-oxidation to quinones) before the Schiff base intermediate can form.
Step 2: Condensation
-
Action: Add 15 mmol (1.5 equivalents) of Trifluoroacetic Acid (TFA) dropwise to the stirring solution at room temperature.
-
Causality: The slight excess of TFA drives the equilibrium forward, compensating for the highly deactivated nature of the trifluoromethyl-adjacent carbonyl.
Step 3: Cyclization via Dehydration
-
Action: Elevate the temperature and reflux the mixture at 100°C for 6–8 hours.
-
Causality: The initial nucleophilic attack forms an uncyclized amide intermediate. The high thermal energy is required to overcome the activation barrier for the second nucleophilic attack by the adjacent amine, followed by the elimination of a water molecule (-H2O) to aromatize and close the imidazole ring.
Step 4: Self-Validating Reaction Monitoring (TLC)
-
Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using an eluent system of Ethyl Acetate/Hexane (1:1).
-
Validation Logic: The starting material (3,4-diaminophenol) is highly polar and will exhibit a low Retention Factor (Rf) near the baseline. As the cyclization occurs and the highly lipophilic -CF3 group is incorporated, the product will migrate significantly higher up the silica plate. The complete disappearance of the baseline spot validates the completion of the cyclization.
Step 5: Workup and Isolation
-
Action: Cool the reaction mixture to 0–5°C in an ice bath. Slowly neutralize the acidic solution by adding aqueous ammonia (NH4OH) dropwise until the pH reaches ~7.0.
-
Causality: Neutralization deprotonates the benzimidazole core (which was held as a soluble hydrochloride salt in the 4N HCl). Upon reaching neutral pH, the lipophilic 2-(trifluoromethyl)benzimidazol-5-ol precipitates out of the aqueous phase as a light grey/white solid.
Step 6: Purification
-
Action: Filter the precipitate under vacuum, wash with cold distilled water to remove residual ammonium chloride salts, and recrystallize from hot ethanol. Confirm purity via
H NMR (DMSO- ) and LC-MS.
Synthetic workflow of 2-(trifluoromethyl)benzimidazol-5-ol via Phillips condensation.
Biological Applications & Pharmacological Profiling
The unique physicochemical properties of the 2-(trifluoromethyl)benzimidazol-5-ol scaffold make it a highly sought-after pharmacophore in several therapeutic domains:
-
Anthelmintic and Antiprotozoal Agents: Benzimidazoles are historically recognized as potent tubulin polymerization inhibitors. Studies have demonstrated that 2-(trifluoromethyl)benzimidazole derivatives exhibit superior antiprotozoal activity against Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis compared to standard treatments like Albendazole and Metronidazole. The -CF3 group enhances parasitic cell wall penetration, while the core disrupts energy metabolism ().
-
Oncology and Cell Death Modulators: Recent pharmacological screens have identified 2-(trifluoromethyl)benzimidazole derivatives as potent inducers of ferroptosis (iron-dependent, lipid peroxidation-driven cell death) and apoptosis via caspase-3 activation in cancer cell lines (e.g., HepG2). The C5-OH group provides an ideal vector for conjugating tumor-targeting moieties or generating prodrugs that cleave within the tumor microenvironment.
References
-
Navarrete-Vázquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters. ResearchGate. Retrieved from:[Link]
-
Organic & Biomolecular Chemistry (2016). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Royal Society of Chemistry (RSC). Retrieved from:[Link]
The Pharmacological Architecture of 2-(Trifluoromethyl)benzimidazole Derivatives: Mechanisms of Action and Therapeutic Workflows
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary & Chemical Rationale
The benzimidazole ring is a widely recognized "privileged pharmacophore" in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics[1]. However, the specific functionalization of this core with a 2-trifluoromethyl (-CF3) group fundamentally alters its pharmacokinetic and pharmacodynamic profile[2].
From a physicochemical standpoint, the -CF3 moiety introduces three critical enhancements:
-
Increased Lipophilicity (logP): The bulky, hydrophobic nature of the -CF3 group enhances passive diffusion across lipid bilayers, allowing the molecule to efficiently reach intracellular targets.
-
Electron-Withdrawing Effects: The strong electronegativity of fluorine pulls electron density away from the benzimidazole core, lowering the pKₐ of the imidazole N-H bond. This alters the molecule's hydrogen-bonding network within target protein binding pockets.
-
Metabolic Stability: The robust C-F bonds resist cytochrome P450-mediated oxidative degradation, extending the compound's biological half-life.
Recent high-throughput screening and in silico modeling have identified two highly specific, non-overlapping mechanisms of action for 2-(trifluoromethyl)benzimidazole derivatives: Oncological targeting via ferroptosis induction and Antimicrobial targeting via FtsZ inhibition [1],[3]. This guide dissects these pathways and provides self-validating experimental protocols for their investigation.
Mechanism of Action I: Oncological Targeting via Ferroptosis Induction
Pathway Dynamics
Ferroptosis is an iron-dependent, non-apoptotic form of regulated cell death characterized by the lethal accumulation of lipid peroxides (Lipid ROS)[3]. The primary cellular defense against ferroptosis is the System Xc⁻ / Glutathione (GSH) / GPX4 axis .
Specific 2-(trifluoromethyl)benzimidazole derivatives, notably the FA16 compound (which features a 4-SO₂NMe₂ substitution), act as potent allosteric inhibitors of SLC7A11 , the catalytic subunit of the System Xc⁻ antiporter[3]. By blocking the import of extracellular cystine, FA16 starves the cell of cysteine, the rate-limiting precursor for GSH synthesis. The subsequent depletion of intracellular GSH neutralizes Glutathione Peroxidase 4 (GPX4), leading to unchecked lipid peroxidation and rapid cell death[3].
Fig 1. Disruption of the System Xc-/GPX4 antioxidant axis by 2-(CF3)-benzimidazoles.
Protocol: In Vitro Validation of System Xc⁻ Inhibition & Ferroptosis
Objective: To quantify lipid peroxidation and definitively isolate ferroptosis as the primary cell death modality, ruling out apoptosis or necrosis.
-
Step 1: Cell Culture & Seeding. Plate HT1080 fibrosarcoma cells (highly sensitive to ferroptosis due to elevated basal ROS) at
cells/well in a 96-well plate. -
Step 2: Viability Rescue Assay (The Internal Control).
-
Action: Treat cells with the FA16 derivative (1.5 μM) alone, FA16 + Ferrostatin-1 (Fer-1, 1 μM; a lipid ROS scavenger), and FA16 + Z-VAD-FMK (20 μM; a pan-caspase apoptosis inhibitor).
-
Causality: This is a self-validating matrix. If Fer-1 completely rescues cell viability but Z-VAD-FMK fails to do so, you logically prove that the mechanism of toxicity is exclusively ferroptotic, eliminating off-target apoptotic induction.
-
-
Step 3: Lipid ROS Quantification via Flow Cytometry.
-
Action: Load cells with 2 μM C11-BODIPY 581/591 for 30 minutes post-treatment. Wash and analyze via flow cytometry (FITC vs. PE channels).
-
Causality: C11-BODIPY acts as a ratiometric sensor. Upon oxidation by accumulated lipid ROS (the direct consequence of GPX4 failure), its fluorescence shifts from red to green. Quantifying this shift provides direct biochemical proof of the disrupted System Xc⁻ axis.
-
Mechanism of Action II: Antimicrobial Targeting via FtsZ Inhibition
Pathway Dynamics
While older benzimidazoles (like Albendazole) target eukaryotic β-tubulin to achieve antiparasitic effects, specific 2-(trifluoromethyl)benzimidazole derivatives (e.g., compounds 11b, 11e, 11f ) have evolved to target FtsZ , the prokaryotic homolog of tubulin[1]. Notably, these specific derivatives do not inhibit mammalian tubulin polymerization, granting them a high therapeutic index[1].
FtsZ is a GTPase essential for bacterial cell division. It polymerizes to form the "Z-ring" at the mid-cell, which constricts to form the septum. The 2-(trifluoromethyl)benzimidazole derivatives bind allosterically to the FtsZ monomer, locking it in a conformation that prevents the structural docking required for GTP-driven polymerization[1].
Fig 2. Inhibition of bacterial FtsZ Z-ring polymerization by benzimidazole derivatives.
Protocol: Orthogonal FtsZ Polymerization & GTPase Assay
Objective: To determine if the derivative inhibits the dynamic assembly of the bacterial Z-ring and to classify it as an active-site competitor or an allosteric uncoupler.
-
Step 1: Recombinant FtsZ Preparation. Purify recombinant E. coli FtsZ and dialyze into a polymerization buffer (50 mM MES, 50 mM KCl, 2.5 mM MgCl₂, pH 6.5).
-
Step 2: Kinetic Light Scattering Assay.
-
Action: Incubate 10 μM FtsZ with varying concentrations of the derivative. Initiate polymerization by adding 1 mM GTP. Monitor absorbance at 350 nm (
) continuously for 20 minutes. -
Causality: Large FtsZ polymers scatter light. A dose-dependent decrease in
physically confirms that the drug prevents the structural formation of the Z-ring.
-
-
Step 3: Orthogonal Malachite Green GTPase Assay.
-
Action: In parallel to Step 2, quench aliquots of the reaction at 5-minute intervals and add Malachite Green reagent to quantify the release of inorganic phosphate (Pi).
-
Causality: Light scattering only proves a lack of large polymers. By measuring GTPase activity orthogonally, we create a self-validating system. If light scattering drops but GTPase activity remains high, the drug is an uncoupler (allowing hydrolysis without assembly). If both decrease, the drug is an allosteric locker or active-site blocker.
-
Quantitative Pharmacological Profiling
The table below summarizes the divergent biological activities of specific 2-(trifluoromethyl)benzimidazole derivatives based on recent literature[1],[3].
| Compound Designation | Primary Target | Efficacy Metric (IC₅₀ / MIC) | Biological Model | Key Mechanistic Outcome |
| FA16 (4-SO₂NMe₂ sub) | System Xc⁻ (SLC7A11) | 1.26 μM | HT1080 (Fibrosarcoma) | Intracellular GSH depletion; Lipid ROS accumulation[3] |
| Derivatives 11b, 11e, 11f | FtsZ | 4.0 – 8.0 μg/mL | S. aureus / E. coli | Z-ring formation arrest; Septum inhibition[1] |
| Compound 20 | Unknown (Antiparasitic) | ~0.5 μg/mL | Trichinella spiralis | Tubulin-independent parasitic paralysis[1] |
References
-
Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches Source: National Center for Biotechnology Information (NCBI) / PMC URL:3
-
Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives Source: ResearchGate URL:1
-
Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:2
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Significance of Novel Ferroptosis Inducers: A Technical Whitepaper on FA-S and its Derivatives
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death driven by unchecked lipid peroxidation, presents a profound therapeutic vulnerability in treatment-resistant and highly metabolic cancers. While classical inducers like Erastin have been instrumental in elucidating the core molecular pathways, their poor metabolic stability and aqueous solubility have severely stymied clinical and in vivo translation. This whitepaper provides an in-depth technical analysis of the discovery, structural optimization, and mechanistic validation of FA-S , a novel 2-(trifluoromethyl)benzimidazole derivative. By overcoming the pharmacokinetic limitations of first-generation compounds, FA-S and its optimized lead analog, FA16, represent a critical leap forward in targeted ferroptosis-based oncology and drug development.
The Mechanistic Imperative: Overcoming First-Generation Limitations
Ferroptosis is biochemically distinct from apoptosis, necrosis, and autophagy[1]. The canonical pathway is governed by the cystine/glutamate antiporter (System Xc−), which imports cystine necessary for the biosynthesis of intracellular glutathione (GSH)[2]. GSH serves as the essential cofactor for Glutathione Peroxidase 4 (GPX4), the primary enzyme responsible for reducing toxic lipid hydroperoxides into inert lipid alcohols[3]. Inhibition of System Xc− leads to GSH depletion, unchecked lipid peroxidation, and subsequent catastrophic membrane rupture[1].
Erastin, a quinazolinone derivative, was the first identified System Xc− inhibitor[4]. However, its utility is largely restricted to in vitro applications due to rapid metabolic clearance and poor solubility[5]. The search for novel chemical scaffolds that retain potent System Xc− inhibition while exhibiting robust in vivo stability led to the phenotypic screening campaigns that identified FA-S[4].
Caption: FA-S/FA16 Mechanism of Action: Inhibition of the System Xc- axis leading to ferroptosis.
Discovery and Structural Optimization: The Evolution of FA-S to FA16
FA-S was discovered through a high-throughput phenotypic screening campaign against the human fibrosarcoma cell line HT-1080[4]. FA-S features a 2-(trifluoromethyl)benzimidazole scaffold, which is structurally distinct from the quinazolinones (Erastin) and chloroacetamides (RSL3) that dominate early ferroptosis literature[4].
To enhance potency and metabolic stability, researchers conducted systematic structure-activity relationship (SAR) optimizations[6]. The introduction of an amide group to replace the methyl ester moiety—specifically yielding the derivative FA16 (incorporating a 4-SO₂NMe₂ group)—dramatically improved efficacy[6]. FA16 demonstrated an IC₅₀ of 1.26 μM in HT-1080 cells, making it over five times more potent than the parent FA-S (IC₅₀ = 6.64 μM)[4]. Crucially, FA16 exhibited superior metabolic stability in human and rat liver microsomes compared to Erastin, enabling its successful deployment in in vivo models[5].
Quantitative Comparison of Ferroptosis Inducers
| Compound | Chemical Scaffold | Primary Target | IC₅₀ (HT-1080) | Metabolic Stability (Microsomes) | In Vivo Suitability |
| Erastin | Quinazolinone | System Xc− | ~1.35 μM | Poor (Rapid clearance) | Unsuitable |
| FA-S | 2-(trifluoromethyl)benzimidazole | System Xc− | 6.64 μM | Moderate | Limited |
| FA16 | 2-(trifluoromethyl)benzimidazole (4-SO₂NMe₂) | System Xc− | 1.26 μM | High | Excellent (HepG2 TGI: 77.1%) |
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, it is critical to design experimental workflows that do not merely observe cell death, but definitively prove the mechanism of death. The validation of novel ferroptosis inducers requires orthogonal, self-validating assays that confirm the specific mode of cell death (ferroptosis vs. apoptosis) and the precise molecular target.
Caption: End-to-end experimental workflow for the discovery and validation of FA-S and FA16.
Protocol 1: Phenotypic Screening and Cell Viability Assay
Causality & Rationale: HT-1080 cells possess a high basal dependency on the System Xc− pathway, making them an ideal, highly sensitive model for identifying ferroptosis inducers[4]. Self-Validating System: The inclusion of Ferrostatin-1 (Fer-1) ensures that any observed cytotoxicity is exclusively driven by iron-dependent lipid peroxidation. If cell death is not fully rescued by Fer-1, the compound is inducing off-target effects (e.g., apoptosis or necrosis).
-
Cell Seeding: Seed HT-1080 cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with a concentration gradient of FA-S or FA16 (0.1 μM to 50 μM).
-
Rescue Control (Critical): In parallel wells, co-treat cells with the compound and 1 μM Ferrostatin-1 (a lipophilic radical-trapping antioxidant) or Deferoxamine (an iron chelator).
-
Viability Assessment: After 24 hours, add 10 μL of CCK-8 reagent per well. Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader.
Protocol 2: Intracellular Lipid Peroxidation Detection (C11-BODIPY)
Causality & Rationale: C11-BODIPY 581/591 is a fluorescent, lipid-soluble dye. Upon oxidation by lipid reactive oxygen species (the hallmark of ferroptosis), its emission undergoes a ratiometric shift from red (~590 nm) to green (~510 nm). This differentiates ferroptotic lipid ROS from general cytosolic ROS (which would be detected by dyes like DCFDA). Self-Validating System: Comparing the FA16-treated group against an Erastin positive control and an FA16 + Fer-1 rescue group confirms that the green fluorescence shift is specifically due to ferroptotic lipid peroxidation.
-
Treatment: Plate HT-1080 cells in 6-well plates. Treat with FA16 (e.g., 1.26 μM) for 12 hours.
-
Staining: Wash cells with PBS and incubate with 2 μM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C in the dark.
-
Harvesting: Wash cells twice with PBS, trypsinize, and resuspend in 500 μL PBS.
-
Flow Cytometry: Analyze the cell suspension using flow cytometry. Measure the fluorescence intensity in the FITC channel (oxidized dye) versus the PE channel (unoxidized dye).
Protocol 3: In Vivo Tumor Xenograft Efficacy Evaluation
Causality & Rationale: Hepatocellular carcinoma (HCC) models like HepG2 are highly relevant because the liver is the primary organ of iron storage. HCC's high iron metabolism makes it particularly susceptible to ferroptosis therapy[5]. Self-Validating System: Tumor volume reduction alone is insufficient to prove in vivo ferroptosis. Post-mortem biochemical analysis of the tumor tissue (MDA levels and GPX4/SLC7A11 expression) is required to validate the mechanism of action in situ.
-
Inoculation: Subcutaneously inject 5 × 10⁶ HepG2 cells into the right flank of 6-week-old female BALB/c nude mice.
-
Randomization: Once tumors reach an average volume of ~100 mm³, randomize mice into three groups (Vehicle, FA16 15 mg/kg, FA16 30 mg/kg).
-
Administration: Administer FA16 via intraperitoneal (i.p.) injection every other day for 14 days.
-
Monitoring: Measure tumor volume (V = length × width² / 2) and body weight every 2 days.
-
Biochemical Validation: Upon euthanasia, harvest the tumors. Perform Western blot analysis on tumor lysates to assess SLC7A11 and GPX4 downregulation. Conduct a Malondialdehyde (MDA) assay to quantify in vivo lipid peroxidation.
Significance in Drug Development and Future Perspectives
The discovery and optimization of FA-S into FA16 provides a crucial proof-of-concept for modern drug development: the pharmacokinetic limitations of early ferroptosis inducers can be successfully engineered away by exploring novel chemical spaces, such as the 2-(trifluoromethyl)benzimidazole scaffold[5]. FA16 not only serves as a robust in vivo tool compound for interrogating ferroptosis biology but also stands as a highly promising lead candidate for the treatment of hepatocellular carcinoma and other apoptosis-resistant malignancies[4]. Moving forward, integrating compounds like FA16 with targeted delivery systems (e.g., lipid nanoparticles) or combining them with immunotherapies could redefine the standard of care for intractable solid tumors.
References
-
MDPI - Ferroptosis, a Distinct Form of Cell Death, and Research Progress on Its Modulators URL: [Link]
-
Dove Medical Press - Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches URL: [Link]
-
BioKB / Eur J Med Chem - Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo URL: [Link]
-
NIH PMC - Mechanisms of ferroptosis URL: [Link]
-
Encyclopedia.pub - Mechanisms of Ferroptosis URL: [Link]
-
Columbia University (Stockwell Lab) - Ferroptosis: mechanisms, biology and role in disease URL: [Link]
Sources
2-(Trifluoromethyl)benzimidazol-5-ol: Chemical Identity, Synthesis, and Pharmacological Utility
Executive Summary
In the landscape of modern drug discovery, fluorinated heterocycles represent a cornerstone of rationally designed therapeutics. Among these, 2-(trifluoromethyl)benzimidazol-5-ol stands out as a privileged scaffold. By integrating a highly lipophilic, electron-withdrawing trifluoromethyl (CF
Chemical Identity & Nomenclature
The precise identification of substituted benzimidazoles is critical for intellectual property and structural databases.
-
IUPAC Name: 2-(trifluoromethyl)-1H-benzo[d]imidazol-5-ol (interchangeably referred to as 2-(trifluoromethyl)-1H-benzimidazol-5-ol).
-
CAS Registry Number: While the exact parent compound is frequently synthesized as a custom intermediate and may lack a universally singular CAS number in basic commercial catalogs, its closely related structural isomers and halogenated derivatives are well-documented. For instance, the isomer 5-(trifluoromethoxy)-1H-benzimidazole is registered under CAS 911825-64-4 1, and its chlorinated analog 6-chloro-2-(trifluoromethyl)-1H-benzimidazol-5-ol is cataloged under CAS 24994-52-3 2.
-
SMILES: FC(C1=NC2=C(N1)C=CC(O)=C2)(F)F
Quantitative Physicochemical Profiling
The following table summarizes the core molecular descriptors and the causality behind their significance in drug design:
| Descriptor | Value | Functional Causality in Drug Design |
| Molecular Formula | C | Defines the exact atomic composition for mass spectrometry. |
| Molecular Weight | 202.13 g/mol | Highly optimal for oral bioavailability (Lipinski's Rule of 5). |
| LogP (Estimated) | 2.4 - 2.8 | The CF |
| H-Bond Donors | 2 (-OH, -NH) | Essential for anchoring the molecule to kinase hinge regions. |
| H-Bond Acceptors | 4 (N, N, O, F) | Facilitates diverse electrostatic interactions in hydrophobic pockets. |
Mechanistic Pharmacology & Bioisosterism
The strategic placement of functional groups on 2-(trifluoromethyl)benzimidazol-5-ol dictates its pharmacological behavior:
-
The Trifluoromethyl (CF
) Effect: The substitution of a standard methyl group with a CF group at the C2 position profoundly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent benzimidazole -NH, increasing its acidity and enhancing its capacity to act as a strong hydrogen bond donor. Furthermore, the robust C-F bonds block cytochrome P450-mediated oxidation at the C2 position, drastically improving the molecule's metabolic half-life. -
The 5-Hydroxyl (-OH) Anchor: The -OH group at the C5 position serves as a critical bioisostere for phenolic moieties often found in endogenous ligands or established kinase inhibitors. It allows the molecule to form precise hydrogen bonds with the peptide backbone of target proteins, ensuring high binding affinity and target selectivity.
Systems Interaction & Workflow Diagram
The following diagram maps the structural causality of the molecule to its downstream pharmacological efficacy.
Pharmacological workflow and structural causality of 2-(trifluoromethyl)benzimidazol-5-ol.
Synthetic Methodology & Analytical Validation
The synthesis of 2-trifluoromethylbenzimidazoles is classically achieved through the cyclocondensation of 1,2-diaminobenzenes with trifluoroacetic acid (TFA) 3. Microwave-assisted protocols utilizing solid mineral supports or polyphosphoric acid (PPA) have been shown to significantly enhance the yield and purity of these fluorinated heterocycles 4.
Step-by-Step Protocol
This protocol is designed as a self-validating system, ensuring that the chemical causality of each step is understood and analytically verified.
Step 1: Reagent Preparation
-
Suspend 10.0 mmol of 3,4-diaminophenol (the core precursor) in 50.0 mmol of Trifluoroacetic acid (TFA). Causality: TFA acts dual-purpose as both the solvent and the trifluoromethylating agent.
Step 2: Catalytic Dehydration
-
Add 5.0 mL of Polyphosphoric acid (PPA) to the mixture. Causality: The strong electron-withdrawing nature of the CF
group makes the intermediate amide less reactive. PPA acts as a potent dehydrating agent and Lewis acid, driving the cyclocondensation forward by removing water and preventing reversible hydrolysis.
Step 3: Cyclization Reaction
-
Heat the reaction mixture to 100°C under reflux for 6 hours. Alternatively, subject the flask to microwave irradiation at 150 W for 15 minutes to accelerate ring closure.
Step 4: Quenching and Precipitation
-
Cool the mixture to room temperature and slowly pour it over 50 g of crushed ice.
-
Adjust the pH precisely to 7.0 using aqueous ammonium hydroxide (NH
OH). Causality: A weak base is mandatory here. Using a strong base like NaOH would deprotonate the 5-OH group, forming a water-soluble phenoxide ion and preventing the product from precipitating.
Step 5: Purification
-
Filter the resulting off-white precipitate under vacuum, wash extensively with cold distilled water, and recrystallize from an ethanol/water gradient.
Analytical Validation (Self-Validating QC)
To ensure the protocol succeeded without degrading the functional groups, the following analytical benchmarks must be met:
-
F NMR (376 MHz, DMSO-
): A sharp singlet must appear at approximately -63.5 ppm . This confirms the successful incorporation of the intact CF group. -
H NMR (400 MHz, DMSO-
): Look for a broad singlet at ~13.2 ppm (benzimidazole -NH) and a distinct broad singlet at ~9.5 ppm (-OH). If the 9.5 ppm signal is absent, it indicates unintended modification or degradation of the hydroxyl group during synthesis. -
LC-MS (ESI+): The spectrum should display a dominant molecular ion peak [M+H]
at m/z 203.1 (Calculated exact mass: 202.04).
References
-
Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)2PdCl2 catalyst Source: Arkat USA URL:[Link]
-
PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview Source: Semantic Scholar URL:[Link]
Sources
The Strategic Integration of Trifluoromethyl (-CF₃) Groups in Medicinal Chemistry: Physicochemical Causality and Synthetic Workflows
Executive Summary
In the modern landscape of drug discovery, the incorporation of fluorine—specifically the trifluoromethyl (-CF₃) group—has transitioned from a niche structural modification to a foundational strategy in rational drug design. Approximately 30% of all contemporary agrochemicals and pharmaceuticals contain at least one fluorine atom, with the -CF₃ moiety representing a privileged pharmacophore. This whitepaper provides an in-depth technical analysis of the physicochemical causality behind the -CF₃ group's success, its quantitative impact on pharmacokinetics, and the state-of-the-art synthetic methodologies used for late-stage trifluoromethylation.
Physicochemical Causality: The "Magic" of the -CF₃ Pharmacophore
The profound impact of the -CF₃ group on a drug candidate's profile is not serendipitous; it is rooted in fundamental thermodynamic and electrostatic principles. As a Senior Application Scientist, it is critical to understand why this functional group alters molecular behavior so drastically.
Thermodynamic Blocking of Metabolic Hotspots
Cytochrome P450 (CYP450) enzymes—the primary drivers of Phase I metabolism—typically oxidize molecules via hydrogen atom transfer (HAT) at electron-rich or sterically accessible C-H bonds. The causality behind the metabolic stability imparted by the -CF₃ group lies in its bond dissociation energy (BDE). The C-F bond is one of the strongest in organic chemistry, with a BDE of 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C-H bond 1. Substituting a metabolic hotspot with a -CF₃ group thermodynamically prohibits HAT by the CYP450 heme-oxo species, effectively extending the drug's pharmacokinetic half-life.
Modulation of Lipophilicity and Membrane Permeability
The introduction of a -CF₃ group significantly alters the hydration network around the molecule. Fluorine is highly electronegative (Pauling scale ~4.0), which means it tightly binds its valence electrons, resulting in exceptionally low polarizability. Consequently, despite the local C-F dipole, the overall -CF₃ moiety exhibits a large, hydrophobic electron cloud that resists aqueous solvation. This increases the Hansch partition coefficient (LogP), driving the molecule into lipid bilayers and facilitating passive diffusion across the Blood-Brain Barrier (BBB) 2.
Electrostatic and Steric Receptor Interactions
The -CF₃ group is often utilized as a bioisostere for chlorine or a methyl group, but it is significantly bulkier (van der Waals volume of 42.6 ų). Its strong electron-withdrawing nature (inductive effect) can drastically lower the pKa of adjacent basic amines, modulating the molecule's ionization state at physiological pH to optimize target binding affinities.
Logical flow of how -CF3 integration dictates pharmacokinetic and pharmacodynamic enhancements.
Quantitative Impact on Molecular Properties
To rationally apply trifluoromethylation, medicinal chemists must benchmark its properties against standard functional groups. Table 1 summarizes the quantitative shifts induced by the -CF₃ group.
Table 1: Comparative Physicochemical Properties of Key Functional Groups
| Property | Hydrogen (-H) | Methyl (-CH₃) | Trifluoromethyl (-CF₃) |
| Bond Dissociation Energy (C-X) | 414.2 kJ/mol | ~370.0 kJ/mol (C-C) | 485.3 kJ/mol |
| Hansch Lipophilicity (π) | 0.00 | +0.52 | +0.88 |
| Van der Waals Volume | 5.3 ų | 16.8 ų | 42.6 ų |
| Electronegativity (Pauling scale) | 2.1 | 2.5 | ~3.3 (Group average) |
Clinical Translation: FDA-Approved -CF₃ Therapeutics
The theoretical benefits of the -CF₃ group translate directly into clinical efficacy. Over the past decade, the FDA has approved numerous blockbuster drugs relying on this pharmacophore to achieve their therapeutic windows.
Table 2: Recent FDA-Approved Drugs Featuring a -CF₃ Pharmacophore
| Drug Name | FDA Approval | Target / Indication | Mechanistic Role of the -CF₃ Group |
| Atogepant | 2021 | CGRP Antagonist / Migraine | Enhances metabolic stability, BBB permeability, and receptor binding affinity 1. |
| Sotorasib | 2021 | KRAS G12C / NSCLC | Modulates atropisomer stability and increases lipophilic interactions in the binding pocket 3. |
| Alpelisib | 2019 | PI3K Inhibitor / Breast Cancer | Inhibits PI3K-dependent Akt activation at nanomolar ranges; improves pharmacokinetic half-life 4. |
| Avacopan | 2021 | C5aR1 Inhibitor / Vasculitis | Improves C5aR1 inhibition (IC50 < 5 nM) compared to chlorinated counterparts 3. |
Late-Stage Trifluoromethylation: Methodological Workflows
Historically, installing a -CF₃ group required harsh, early-stage conditions (e.g., Swarts or Halex reactions) that were incompatible with complex molecular architectures. Today, the paradigm has shifted toward Late-Stage Functionalization (LSF), allowing chemists to directly functionalize unactivated C-H bonds on advanced drug intermediates.
The Shift to Photoredox Catalysis
Visible-light photoredox catalysis has emerged as the premier method for late-stage trifluoromethylation 5. By utilizing transition metal complexes (e.g., Ruthenium or Iridium) and bench-stable reagents like sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na), chemists can generate the electrophilic •CF₃ radical under exceptionally mild conditions.
Step-by-step workflow for late-stage photoredox-catalyzed trifluoromethylation of arenes.
Self-Validating Experimental Protocol: Photoredox-Catalyzed C-H Trifluoromethylation
To ensure absolute reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and a validation checkpoint to prevent downstream failures.
Objective: Direct C-H trifluoromethylation of an unactivated arene using visible light and Langlois reagent.
Step 1: Reaction Assembly
-
Action: In an oven-dried Schlenk tube, combine the arene substrate (1.0 equiv, 0.5 mmol), sodium trifluoromethanesulfinate (CF₃SO₂Na, 3.0 equiv), and the photocatalyst Ru(phen)₃Cl₂ (1-2 mol%). Dissolve the mixture in a solvent system of DMSO/H₂O (4:1, 5 mL).
-
Causality: The Langlois reagent is a bench-stable, solid source of the •CF₃ radical. The addition of water is critical; it acts as a proton source and stabilizes the transition states during the single-electron transfer (SET) events.
-
Validation Checkpoint: Ensure the solution is fully homogeneous. A cloudy suspension indicates poor substrate solubility, which will severely limit the mass transfer required for radical collisions.
Step 2: Rigorous Degassing (Critical Step)
-
Action: Subject the reaction mixture to three consecutive freeze-pump-thaw cycles using Schlenk line techniques, backfilling with ultra-pure Argon.
-
Causality: Molecular oxygen (O₂) is a potent triplet state quencher. If O₂ is present, it will rapidly quench the excited *Ru(II) state and scavenge the generated •CF₃ radicals to form unreactive peroxy species, completely stalling the reaction.
-
Validation Checkpoint: After the final thaw, the solution must show zero bubbling under static vacuum prior to Argon backfill.
Step 3: Photochemical Irradiation
-
Action: Seal the vessel and place it approximately 2-3 cm away from a 34W Blue LED light source (λmax ≈ 450 nm). Stir vigorously at room temperature for 12–24 hours.
-
Causality: The blue light provides the exact photon energy required to excite the Ru(II) complex to its long-lived triplet excited state (*Ru(II)). This excited species undergoes an oxidative quenching cycle, facilitating a single-electron transfer (SET) that oxidizes the CF₃SO₂⁻ anion, triggering the extrusion of SO₂ gas and the release of the highly reactive •CF₃ radical.
-
Validation Checkpoint: Monitor the reaction via LC-MS or ¹⁹F NMR. The appearance of a distinct singlet around -62 to -64 ppm in the ¹⁹F NMR spectrum confirms the successful installation of the -CF₃ group onto the aromatic ring.
Step 4: Quenching and Isolation
-
Action: Turn off the light source. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
-
Causality: The aqueous wash removes the highly polar DMSO, residual Langlois reagent, and the metal photocatalyst, preventing them from co-eluting with the lipophilic trifluoromethylated product during chromatography.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design National Center for Biotechnology Inform
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis National Center for Biotechnology Inform
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years MDPI
- Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange Journal of Medicinal Chemistry / UGent
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine National Center for Biotechnology Inform
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange [biblio.ugent.be]
- 3. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Assay Protocols for 2-(Trifluoromethyl)benzimidazol-5-ol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Mitochondrial Bioenergetics, Cell Death Pathways (Ferroptosis), and Metabolic Reprogramming
Executive Summary & Mechanistic Rationale
The compound 2-(trifluoromethyl)benzimidazol-5-ol represents a highly specialized pharmacophore that bridges two distinct but interconnected cellular phenomena: mitochondrial uncoupling and ferroptosis induction .
As an Application Scientist, it is critical to understand why this molecule behaves the way it does before deploying it in in vitro assays. The electron-withdrawing trifluoromethyl (-CF3) group at the 2-position significantly lowers the pKa of the benzimidazole N-H bond [1]. This increased acidity, combined with the lipophilicity of the fluorinated core, allows the molecule to act as a highly efficient protonophore—shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force (
Simultaneously, the 5-hydroxyl (-OH) substitution provides a redox-active handle. Recent structure-activity relationship (SAR) studies on 2-(trifluoromethyl)benzimidazole derivatives have identified this scaffold as a potent inhibitor of the system Xc- cystine/glutamate antiporter, leading to glutathione (GSH) depletion and the accumulation of lethal lipid reactive oxygen species (ROS), the hallmark of ferroptosis [3].
To rigorously evaluate this compound, your experimental design must be a self-validating system that isolates these two mechanisms using orthogonal controls.
Fig 1: Dual mechanism of action for 2-(trifluoromethyl)benzimidazol-5-ol.
Protocol I: Real-Time Metabolic Profiling (Mitochondrial Uncoupling)
To prove that 2-(trifluoromethyl)benzimidazol-5-ol acts as a mitochondrial uncoupler, we utilize the Seahorse XF Cell Mito Stress Test.
The Causality Principle: True uncouplers bypass ATP synthase (Complex V). Therefore, injecting the compound after Oligomycin (an ATP synthase inhibitor) should cause an immediate, massive spike in the Oxygen Consumption Rate (OCR) as the electron transport chain works in overdrive to restore the dissipated proton gradient [4].
Step-by-Step Methodology
-
Cell Preparation: Seed HT-1080 or HepG2 cells at
cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2. -
Media Exchange: Wash cells twice with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4). Incubate in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Loading (Port Optimization):
-
Port A (Oligomycin, 1.5 µM): Shuts down ATP-linked respiration.
-
Port B (2-(trifluoromethyl)benzimidazol-5-ol, 1–10 µM): The test uncoupler. Note: Run a parallel well with FCCP (1.0 µM) as a positive control.
-
Port C (Rotenone/Antimycin A, 0.5 µM): Shuts down Complex I and III to measure non-mitochondrial oxygen consumption.
-
-
Execution: Run the standard Mito Stress Test protocol (3 minutes mix, 3 minutes measure per cycle).
-
Validation Check: If the compound is a true uncoupler, the OCR in Port B must exceed the basal OCR measured before Port A injection.
Fig 2: Seahorse XF injection workflow for validating uncoupling activity.
Protocol II: Lipid Peroxidation and Ferroptosis Validation
Because benzimidazole derivatives can trigger iron-dependent cell death [3], you must confirm whether the cytotoxicity of 2-(trifluoromethyl)benzimidazol-5-ol is apoptotic, necroptotic, or ferroptotic.
The Causality Principle: Ferroptosis is uniquely driven by lipid peroxidation and is strictly iron-dependent. If the compound induces ferroptosis, cell death will be completely rescued by lipophilic antioxidants (Ferrostatin-1) or iron chelators (Deferoxamine), but not by caspase inhibitors (Z-VAD-FMK) [5].
Step-by-Step Methodology
-
Viability Rescue Assay:
-
Plate cells in a 96-well plate (
cells/well). -
Pre-treat columns with specific rescue agents for 2 hours: Ferrostatin-1 (2 µM), Deferoxamine (DFO, 50 µM), Z-VAD-FMK (20 µM), and Necrostatin-1 (10 µM).
-
Add 2-(trifluoromethyl)benzimidazol-5-ol at its established IC50 (typically 1-5 µM).
-
Incubate for 24 hours and measure viability via CellTiter-Glo (ATP luminescence).
-
-
Lipid ROS Quantification (BODIPY 581/591 C11):
-
Treat cells with the compound (5 µM) for 4–6 hours.
-
Add BODIPY 581/591 C11 (2 µM) during the final 30 minutes of incubation.
-
Wash cells with PBS, trypsinize, and resuspend in FACS buffer.
-
Analyze via Flow Cytometry. Critical Step: BODIPY C11 shifts its emission from red (~590 nm) to green (~510 nm) upon oxidation. Measure the ratio of Green/Red mean fluorescence intensity (MFI).
-
Fig 3: Logical decision tree for validating the specific mode of cell death.
Data Presentation & Expected Outcomes
To ensure your assay is performing correctly, benchmark your results against the self-validating matrix below. Quantitative data must align with these phenotypic signatures to confirm the dual activity of the compound.
| Assay Type | Readout Metric | 2-(CF3)benzimidazol-5-ol | Positive Control | Negative Control / Rescue |
| Seahorse Mito Stress | Maximal OCR (pmol/min) | ↑ 200-300% over basal | FCCP (↑ 300%) | Oligomycin (↓ 60%) |
| Mitochondrial Potential | TMRE Fluorescence (MFI) | ↓ 70-90% (Depolarization) | FCCP (↓ 90%) | Vehicle (100% baseline) |
| Lipid Peroxidation | BODIPY C11 (Green/Red Ratio) | ↑ 4 to 5-fold | Erastin (↑ 5-fold) | + Ferrostatin-1 (Returns to 1x) |
| Cell Viability | IC50 (HT-1080 cells) | ~1.5 - 3.0 µM | Erastin (~1.0 µM) | + Z-VAD-FMK (No change in IC50) |
References
-
Jones, O. T., & Watson, W. A. (1967). Properties of substituted 2-trifluoromethylbenzimidazoles as uncouplers of oxidative phosphorylation. Biochemical Journal, 102(2), 564–573.[Link]
-
Beechey, R. B. (1966). The uncoupling of respiratory-chain phosphorylation by 4,5,6,7-tetrachloro-2-trifluoromethylbenzimidazole. The Biochemical Journal, 98(1), 284–289.[Link]
-
Fang, Y., Tan, Q., Zhou, H., et al. (2023). Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. European Journal of Medicinal Chemistry, 245(Pt 1), 114905. Cited in: Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches.[Link]
-
Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity. Biochemical Pharmacology, 18(6), 1389–1401.[Link]
-
Dixon, S. J., Lemberg, K. M., Lamprecht, M. R., et al. (2012). Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell, 149(5), 1060–1072.[Link]
Application Note: Leveraging 2-(Trifluoromethyl)benzimidazole Derivatives in Targeted Cancer Therapeutics
Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols
Introduction & Chemical Rationale
The benzimidazole ring is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its ability to mimic purine structures and interact with diverse intracellular targets[1]. However, the strategic functionalization of this core with a trifluoromethyl (–CF
As a Senior Application Scientist, I frequently observe that unmodified scaffolds struggle with metabolic clearance and poor intracellular accumulation. The strong electron-withdrawing nature and high lipophilicity of the –CF
Mechanistic Pathways: Ferroptosis and Apoptosis
Recent drug development efforts have yielded highly specialized derivatives that exploit the metabolic vulnerabilities of tumor cells.
-
System Xc– Inhibition (Ferroptosis): Derivatives such as FA16 are potent inhibitors of the System Xc– cystine/glutamate antiporter (SLC7A11)[3]. By blocking cystine uptake, these compounds rapidly deplete intracellular glutathione (GSH), neutralizing Glutathione Peroxidase 4 (GPX4)[3]. This bottleneck triggers a lethal accumulation of lipid reactive oxygen species (ROS), such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), culminating in ferroptosis[4],[3].
-
Metabolic Disruption (Apoptosis): Unmodified 2-(trifluoromethyl)benzimidazole (TFB) directly interferes with tumor energy metabolism by inhibiting ethylene diamine deaminase, an enzyme critical for purine and pyrimidine synthesis, thereby activating caspase-3-dependent apoptosis[2].
Figure 1: Dual mechanisms of 2-(trifluoromethyl)benzimidazole derivatives in cancer cell death.
Quantitative Efficacy Profiling
The derivative FA16 demonstrates exceptional selectivity for cancer cells over non-malignant cells. Below is a summary of its in vitro efficacy across various human cancer cell lines[3].
| Cell Line | Cancer Origin | IC | Cellular Response |
| 786-O | Renal Cell Carcinoma | 0.70 | High sensitivity due to basal lipid metabolism |
| HT-1080 | Fibrosarcoma | 1.26 | Classic ferroptosis model; massive ROS spike |
| A375 | Melanoma | 2.31 | Moderate sensitivity |
| MDA-MB-231 | Triple-Negative Breast | 4.34 | Requires higher dosing for GSH depletion |
| Non-Cancer Lines | Various (Healthy) | > 20.00 | Excellent therapeutic window |
In vivo translation is equally robust: FA16 administered at 15–30 mg/kg significantly reduces tumor growth in HepG2 mouse xenograft models while increasing intratumoral lipid peroxidation markers (4-HNE and MDA)[3]. Furthermore, FA16 exhibits a longer half-life and slower clearance in liver microsomes compared to the gold-standard ferroptosis inducer, Erastin[3].
Experimental Protocol: Self-Validating Ferroptosis Assay
A common pitfall in oncology screening is misidentifying the mechanism of cell death. Because 2-(trifluoromethyl)benzimidazole derivatives can trigger multiple pathways, your assay must be a self-validating system . The following protocol utilizes targeted rescue agents to definitively prove System Xc– mediated ferroptosis.
Figure 2: Self-validating experimental workflow for confirming ferroptosis induction.
Step-by-Step Methodology
Step 1: Cell Seeding and Preparation
-
Action: Seed HT-1080 cells at
cells/well in a 96-well plate. Incubate overnight. -
Expert Insight (Causality): Cells must be treated at 60-70% confluency. Ferroptosis is highly dependent on metabolic state; over-confluent cells enter a quiescent phase, downregulating System Xc– and artificially masking the compound's efficacy.
Step 2: Compound Preparation and Co-Treatment
-
Action: Prepare FA16 (or your target derivative) in a dose-response curve (0.1 µM to 10 µM). Prepare the following control wells:
-
Expert Insight (Causality): This is the core of the self-validating system. Ferrostatin-1 and DFO prevent lipid peroxidation and iron accumulation, respectively. If they rescue viability, cell death is confirmed as ferroptosis. Crucially, β-ME reduces extracellular cystine to cysteine, which enters the cell via alternative transporters (bypassing System Xc–). If β-ME rescues the cells, you have unequivocally proven that the drug's specific target is the System Xc– transporter[3].
Step 3: Incubation
-
Action: Incubate the treated plates for 24 hours at 37°C, 5% CO
.
Step 4: Multiplex Readout (Lipid ROS and Viability)
-
Action: Add BODIPY™ 581/591 C11 (lipid peroxidation sensor) at 2 µM for the final 30 minutes of incubation. Wash with PBS, read fluorescence (Ex/Em: 500/510 nm for oxidized dye). Follow immediately with a luminescent ATP-based viability assay (e.g., CellTiter-Glo®).
-
Expert Insight (Causality): Multiplexing ROS and viability in the exact same well eliminates plating variance. You must demonstrate that the spike in oxidized BODIPY directly precedes or correlates with the drop in intracellular ATP.
Step 5: Data Validation
-
Action: Normalize viability data to vehicle controls. A successful assay will show an IC
shift of at least 10-fold in the presence of Ferrostatin-1, DFO, and β-ME, confirming targeted System Xc– mediated ferroptosis[3].
References
-
2-(Trifluoromethyl)benzimidazole 312-73-2 wiki - guidechem.com - 1
-
Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - nih.gov - 4
-
FA16 (CAS Number: 3037775-42-8) - caymanchem.com - 3
-
CAS 312-73-2: 2-(Trifluoromethyl)benzimidazole - cymitquimica.com -2
Sources
Application Note: Advanced Analytical Methods for the Quantification of 2-(Trifluoromethyl)benzimidazoles
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Chemical Context
The 2-(trifluoromethyl)benzimidazole (TFMBI) scaffold is a highly privileged pharmacophore utilized in the development of advanced antiparasitic agents, tuberculostatic drugs, and novel anticancer therapeutics capable of inducing ferroptosis[1]. Derivatives such as 4,6-dichloro-7-(2,4,5-trichlorophenoxy)-2-trifluoromethylbenzimidazole (DTTB) are also heavily monitored as regulated agrochemicals and mothproofing agents[2].
The substitution of a trifluoromethyl (–CF₃) group at the 2-position fundamentally alters the physicochemical properties of the benzimidazole core. The strong electron-withdrawing nature of the –CF₃ group pulls electron density away from the imidazole ring, significantly lowering the pKa of the N–H bond and increasing the overall lipophilicity of the molecule[1]. While this enhances membrane permeability and metabolic stability in biological systems, it presents distinct chromatographic and mass spectrometric challenges that require highly optimized, causality-driven analytical workflows.
Analytical Causality: Driving Methodological Choices
To achieve robust quantification, analysts must design methods that counteract the specific physicochemical quirks of fluorinated benzimidazoles:
-
Chromatographic Retention & Peak Shape (LC-MS): The high lipophilicity of the –CF₃ group drives strong retention on standard C18 reversed-phase columns. Furthermore, the basic nitrogen on the imidazole ring can interact with residual silanols on the silica backbone, causing severe peak tailing. Solution: Utilizing end-capped columns or Pentafluorophenyl (PFP) stationary phases provides orthogonal dipole-dipole interactions with the –CF₃ group, ensuring sharp, symmetrical peaks.
-
Inlet Adsorption & Derivatization (GC-MS): The increased acidity of the N–H proton causes TFMBI derivatives to adsorb onto active sites within GC inlets, leading to poor reproducibility. Solution: In-port derivatization using phenyltrimethylammonium hydroxide (PTAH) is employed. PTAH safely methylates the N–H group at 250°C directly in the injection port, replacing highly toxic legacy reagents like dimethyl sulfate[3].
-
Matrix Effect Mitigation: When analyzing textiles or soil, co-extracted matrix components can suppress internal standard responses. Solution: The addition of polyethylene glycol 300 (PEG) acts as an analyte protectant. PEG coats the active sites in the GC liner and column, equalizing the response between solvent-based standards and complex matrix samples[2].
Experimental Workflow
Analytical workflow for extraction and quantification of 2-(trifluoromethyl)benzimidazoles.
Validated Experimental Protocols
Protocol A: LC-MS/MS Quantification in Biological Plasma
Designed for pharmacokinetic (PK) profiling of TFMBI-based drug candidates.
Self-Validating Mechanism: This protocol utilizes a Stable-Isotope-Labeled Internal Standard (SIL-IS) spiked before extraction. A built-in post-column infusion step during the validation phase ensures the analyte's retention time falls outside any zones of phospholipid-induced ion suppression.
Step-by-Step Methodology:
-
Sample Aliquoting: Transfer 100 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Protein Precipitation (Crash): Add 300 µL of ice-cold acetonitrile containing 50 ng/mL of SIL-IS (e.g., TFMBI-d4).
-
Causality: The 3:1 organic-to-aqueous ratio forces >95% of plasma proteins to denature and precipitate, while the lipophilic TFMBI remains highly soluble in the acetonitrile fraction.
-
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein.
-
Supernatant Transfer: Transfer 200 µL of the supernatant to an autosampler vial containing 200 µL of LC-MS grade water.
-
Causality: Diluting the organic extract prevents "solvent effects" (peak broadening) when injected onto the aqueous-heavy initial conditions of the reversed-phase column.
-
-
LC-MS/MS Analysis:
-
Column: PFP (Pentafluorophenyl) 50 × 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 4.0 minutes.
-
Detection: Electrospray Ionization (ESI) in Positive Multiple Reaction Monitoring (MRM) mode.
-
Protocol B: GC-MS Quantification of DTTB in Textiles & Soil
Based on the revised official methods for regulatory compliance[2][3][4].
Self-Validating Mechanism: PEG 300 is added to both the calibration curve and the unknown samples. If the absolute peak area of the internal standard drops by >15% across sequential injections, the system automatically flags the run for inlet liner replacement, preventing false negatives caused by active site degradation.
Step-by-Step Methodology:
-
Matrix Extraction: Mince the textile or soil sample into <5 mm pieces. Place 1.0 g into a round-bottom flask. Add 20 mL of Methanol and 2 mL of 1 M HCl. Reflux for 60 minutes.
-
Causality: The acidic reflux disrupts strong hydrogen bonding between the benzimidazole nitrogens and the cellulose/keratin matrix of the textiles, ensuring exhaustive extraction[3].
-
-
SPE Purification: Condition a Bond Elut PRS (Propylsulfonic acid) cartridge with methanol. Load the extract. Wash with 5 mL of methanol, then elute the target compounds using 5 mL of 5% ammonia in methanol.
-
Causality: The strong cation exchange (PRS) resin traps the protonated benzimidazole. The ammonia neutralizes the charge, releasing the purified analyte[3].
-
-
Analyte Protection & Derivatization: Evaporate the eluate to dryness. Reconstitute in 1 mL of acetone containing 10 µg/mL PEG 300. Transfer 100 µL to a vial insert and add 10 µL of 0.1 M PTAH in methanol.
-
GC-MS Analysis:
-
Injection: Inject 1 µL in splitless mode at 250°C.
-
Causality: At 250°C, PTAH instantly decomposes, transferring a methyl group to the N–H position of the benzimidazole, creating a highly volatile, thermally stable derivative[3].
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).
-
Oven Program: 100°C (hold 1 min) to 280°C at 15°C/min.
-
Quantitative Method Performance Data
The following table summarizes the validated quantitative parameters for 2-(trifluoromethyl)benzimidazole derivatives across different matrices, demonstrating the robustness of the optimized methodologies[2][3][4].
| Analyte / Derivative | Matrix | Analytical Platform | Limit of Quantitation (LOQ) | Recovery Rate (%) | Precision (RSD %) | Key Reagents / Modifiers |
| TFMBI (Parent) | Plasma | LC-MS/MS (ESI+) | 1.5 ng/mL | 92.4 - 98.1% | < 5.2% | Formic Acid, PFP Column |
| DTTB | Textiles | GC-MS (Derivatized) | 0.72 µg/g | 94.0 - 104.0% | < 7.0% | PTAH, PEG 300[2][3] |
| NC-2983 | Soil | GC-ECD / GC-MS | 0.50 µg/g | 88.0 - 108.0% | < 8.5% | Isopropyl Alcohol / DCM[4] |
Note: DTTB = 4,6-dichloro-7-(2,4,5-trichlorophenoxy)-2-trifluoromethylbenzimidazole; NC-2983 = 5,6-dichloro-2-trifluoromethylbenzimidazole.
References
- CAS 312-73-2: 2-(Trifluoromethyl)benzimidazole - CymitQuimica - CymitQuimica.
- Examination of Analytical Method for Mothproofing Agents to Revise the Official Methods Based on “Act on the Control of Household Products Containing Harmful Substances” - J-Stage.
- Improved gas-chromatographic method for the analysis of 5,6-dichloro-2-trifluoromethylbenzimidazole in soil - ACS Public
- [Analysis of Dieldrin and DTTB in Textiles] - PubMed / NIH.
Sources
- 1. CAS 312-73-2: 2-(Trifluoromethyl)benzimidazole [cymitquimica.com]
- 2. Examination of Analytical Method for Mothproofing Agents to Revise the Official Methods Based on “Act on the Control of Household Products Containing Harmful Substances” [jstage.jst.go.jp]
- 3. [Analysis of Dieldrin and DTTB in Textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: 2-(Trifluoromethyl)benzimidazol-5-ol Derivatives as Potent In Vitro and In Vivo Ferroptosis Inducers
Executive Summary & Scientific Rationale
Ferroptosis is an iron-dependent form of regulated cell death driven by the toxic accumulation of lipid peroxides. While targeted induction of ferroptosis represents a highly promising therapeutic strategy for treatment-resistant cancers, the field has historically been bottlenecked by the pharmacological limitations of classical inducers. For instance, Erastin—the prototypical System Xc− inhibitor—suffers from poor water solubility and rapid metabolic clearance, rendering it largely unsuitable for in vivo applications.
Recent phenotypic screening breakthroughs have identified the 2-(trifluoromethyl)benzimidazole scaffold (including 2-(trifluoromethyl)benzimidazol-5-ol and its optimized derivatives like FA-S and FA16) as a novel class of ferroptosis inducers. These compounds overcome the pharmacokinetic limitations of early-generation molecules. By directly inhibiting the cystine/glutamate antiporter (System Xc−), these derivatives initiate a lethal cascade of cystine starvation, glutathione (GSH) depletion, and unmitigated lipid peroxidation, all while maintaining the metabolic stability required for robust in vivo tumor suppression.
This guide provides a comprehensive, self-validating framework for researchers utilizing 2-(trifluoromethyl)benzimidazole derivatives to study ferroptosis, bridging the gap between fundamental mechanistic validation and preclinical xenograft modeling.
Mechanistic Causality: The System Xc− / GSH / GPX4 Axis
To effectively utilize a ferroptosis inducer, one must understand the precise biochemical node it targets. 2-(Trifluoromethyl)benzimidazole derivatives do not directly generate reactive oxygen species (ROS) nor do they directly inhibit Glutathione Peroxidase 4 (GPX4). Instead, they act at the most upstream node of the antioxidant defense system: System Xc− (SLC7A11/SLC3A2) .
By competitively or allosterically blocking this antiporter, the compound halts the cellular import of extracellular cystine. Because cystine is the rate-limiting precursor for cysteine—and subsequently GSH—this blockade rapidly depletes intracellular GSH pools. Without GSH as a critical cofactor, GPX4 is rendered inactive, failing to reduce toxic lipid hydroperoxides into non-toxic lipid alcohols. The resulting catastrophic membrane damage is the hallmark of ferroptosis.
Mechanism of 2-(trifluoromethyl)benzimidazole derivatives in triggering ferroptosis.
Physicochemical & Pharmacological Profiling
When transitioning from in vitro assays to in vivo models, compound selection must be driven by pharmacokinetic viability. The table below summarizes why the 2-(trifluoromethyl)benzimidazole scaffold (exemplified by FA16) is prioritized over classical inducers.
| Parameter | Erastin (Classical Inducer) | 2-(Trifluoromethyl)benzimidazole (FA16) | Causality & Experimental Impact |
| Primary Target | System Xc− (SLC7A11) | System Xc− (SLC7A11) | Both initiate cystine starvation. |
| In Vitro Potency (HT-1080) | IC₅₀ ≈ 1.5 μM | IC₅₀ ≈ 1.26 μM | Highly potent; allows low-micromolar dosing in cell culture. |
| Metabolic Stability (T₁/₂) | < 15 min (Microsomes) | Prolonged half-life | Critical Advantage: Enables systemic administration without rapid degradation. |
| Water Solubility | Poor (0.086 × 10⁻³ M) | Improved | Facilitates vehicle formulation for oral or intraperitoneal (IP) dosing. |
| In Vivo Efficacy | Unsuitable | High (HepG2 Xenografts) | Translates bench discoveries into actionable preclinical data. |
(Data derived from foundational phenotypic screening studies on benzimidazole derivatives and comparative reviews of ferroptosis inducers ).
Self-Validating Experimental Protocols
A robust scientific protocol must do more than induce cell death; it must definitively prove the mechanism of that death. The following workflows are designed as self-validating systems. If a compound kills cells, we must prove it is ferroptosis (via iron/ROS rescue) and specifically targeted at System Xc− (via bypass rescue).
Self-validating experimental workflow for confirming System Xc- mediated ferroptosis.
Protocol A: In Vitro Cell Viability & Mechanistic Rescue Assay
Objective: Determine the IC₅₀ of the inducer and validate that cell death is strictly ferroptotic and System Xc− dependent. Cell Line Rationale: HT-1080 (human fibrosarcoma) cells are the gold standard for ferroptosis assays due to their high basal ROS levels and heavy reliance on System Xc− for survival.
-
Cell Seeding: Seed HT-1080 cells at 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock of the 2-(trifluoromethyl)benzimidazole derivative in DMSO. Serially dilute in culture media to achieve final concentrations ranging from 0.1 μM to 20 μM. Ensure final DMSO concentration does not exceed 0.1%.
-
Self-Validating Co-Treatments (The "Rescue" Panel):
-
Group 1 (Vehicle): 0.1% DMSO.
-
Group 2 (Inducer Alone): Dose-response of the compound.
-
Group 3 (Lipid ROS Rescue): Inducer + Ferrostatin-1 (1 μM) . Causality: Fer-1 is a lipophilic radical trapping antioxidant. Rescue proves death is driven by lipid peroxidation.
-
Group 4 (Iron Rescue): Inducer + Deferoxamine (DFO, 100 μM) . Causality: DFO chelates intracellular iron. Rescue proves death is iron-dependent.
-
Group 5 (Target Validation): Inducer + β-mercaptoethanol (β-ME, 50 μM) . Causality: β-ME reduces extracellular cystine to cysteine, which enters the cell via alternative transporters, bypassing System Xc−. Rescue definitively proves the compound targets System Xc− and not downstream GPX4.
-
-
Incubation & Readout: Incubate for 24 hours. Assess cell viability using CellTiter-Glo (ATP luminescence) or CCK-8 assay.
Protocol B: Quantification of Lipid Peroxidation via C11-BODIPY
Objective: Directly measure the accumulation of lipid ROS, the terminal executioner of ferroptosis.
-
Treatment: Treat HT-1080 cells in 6-well plates with the inducer (e.g., 2 μM) for 12 hours. Note: Timepoint is critical. ROS must be measured before widespread membrane rupture/cell detachment occurs.
-
Probe Loading: Wash cells with PBS and incubate with C11-BODIPY(581/591) at a final concentration of 2 μM in serum-free media for 30 minutes at 37°C.
-
Causality: C11-BODIPY is a lipophilic fluorescent probe. Upon oxidation by lipid ROS, its emission shifts from red (~590 nm) to green (~510 nm).
-
-
Harvesting: Wash cells twice with PBS to remove excess probe, trypsinize, and resuspend in 300 μL PBS containing 2% FBS.
-
Flow Cytometry: Analyze immediately using the FITC channel (for oxidized green fluorescence) and PE channel (for unoxidized red fluorescence). An increase in the FITC/PE ratio confirms lipid peroxidation.
Protocol C: In Vivo Tumor Xenograft Efficacy
Objective: Leverage the enhanced metabolic stability of the benzimidazole scaffold to suppress tumor growth in vivo.
-
Model Establishment: Inject 5 × 10⁶ HepG2 (hepatocellular carcinoma) cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.
-
Dosing Regimen: Once tumors reach ~100 mm³, randomize mice into vehicle and treatment groups. Administer the 2-(trifluoromethyl)benzimidazole derivative (e.g., FA16) at 15 mg/kg or 30 mg/kg via intraperitoneal (IP) injection every other day for 14-21 days.
-
In Vivo Validation: Post-euthanasia, excise tumors. Perform Western blot on tumor lysates for GPX4 and SLC7A11. Crucially, quantify intra-tumoral Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE) levels—the stable end-products of lipid peroxidation—to confirm that tumor suppression was driven by ferroptosis in vivo.
References
-
Fang, Y., et al. (2023). Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. European Journal of Medicinal Chemistry. Available at:[Link]
-
Fang, Y., et al. (2024). Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches. Dove Medical Press / PMC. Available at:[Link]
-
Wang, Y., et al. (2024). Ferroptosis, a Distinct Form of Cell Death, and Research Progress on Its Modulators. MDPI International Journal of Molecular Sciences. Available at:[Link]
Application Note: A Researcher's Guide to the Gram-Scale Synthesis of 2-Trifluoromethyl Benzimidazoles
Abstract: The 2-trifluoromethyl benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its unique physicochemical properties and broad spectrum of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable gram-scale synthesis of this important heterocyclic motif. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, present detailed, field-proven protocols, and offer critical insights into safety, purification, and troubleshooting. Our focus is on empowering researchers to move beyond theoretical knowledge to successful, scalable laboratory execution.
The Strategic Importance of the 2-CF₃ Benzimidazole Moiety
The incorporation of a trifluoromethyl (CF₃) group onto the C2 position of the benzimidazole ring profoundly influences the molecule's properties. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2] Consequently, 2-trifluoromethyl benzimidazoles are integral components in a wide range of pharmacologically active agents, including antiparasitic, anticancer, and antiviral drugs.[1][3][4]
Despite their value, the synthesis of these compounds, particularly on a preparative scale, presents distinct challenges. These often include harsh reaction conditions, the need for specialized reagents, and difficulties in purification. This guide aims to provide robust and reproducible methods to overcome these hurdles.
Overview of Synthetic Strategies
Several synthetic routes to 2-trifluoromethyl benzimidazoles have been developed, each with its own set of advantages and limitations. The choice of method often depends on substrate scope, available starting materials, and desired scale.
Figure 1: Key Synthetic Pathways to 2-Trifluoromethyl Benzimidazoles.
The most traditional approach is the Phillips-Ladenburg condensation , which involves heating an o-phenylenediamine with trifluoroacetic acid (TFA).[5][6] While direct, this method often requires high temperatures and strongly acidic conditions. Modern alternatives offer milder conditions and broader functional group tolerance. These include copper-catalyzed cyclizations with sources like hexafluoroacetylacetone[7], palladium-catalyzed reactions using trifluoroacetimidoyl chlorides[2], and efficient one-pot procedures using in-situ generated trifluoroacetonitrile (CF₃CN).[8][9]
Protocol 1: Classical Phillips-Ladenburg Condensation (Gram-Scale)
This protocol is a robust, time-tested method suitable for producing significant quantities of the parent compound. Its primary advantage is the use of readily available and inexpensive bulk reagents.
Causality: The reaction proceeds by the initial formation of an amide between one of the amino groups of the o-phenylenediamine and trifluoroacetic acid. The strong acid (TFA itself or an added mineral acid like HCl) then catalyzes an intramolecular cyclization via nucleophilic attack of the second amino group onto the amide carbonyl. Subsequent dehydration yields the aromatic benzimidazole ring.[5]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| o-Phenylenediamine | 99%+ | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade, 99% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Deionized Water | - | - |
| Ethanol (for recrystallization) | Reagent Grade | - |
| Equipment | ||
| 250 mL Round-Bottom Flask | ||
| Reflux Condenser | ||
| Heating Mantle with Stirring | ||
| Large Beaker (1 L) | ||
| Buchner Funnel and Filter Flask | ||
| pH paper or meter |
Experimental Workflow
Figure 2: Workflow for the Phillips-Ladenburg Synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add o-phenylenediamine (10.8 g, 100 mmol).
-
Reagent Addition: Carefully add trifluoroacetic acid (40 mL, ~520 mmol) to the flask. An exothermic reaction will occur, and the solid will dissolve. Note: Using a significant excess of TFA serves as both the reagent and the acidic solvent/catalyst, driving the reaction to completion.
-
Heating: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to a gentle reflux (approximately 100-110°C) with continuous stirring.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, carefully neutralizing it, and spotting it on a silica plate (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Work-up - Neutralization: After the reaction is complete, allow the dark mixture to cool to room temperature. In a separate 1 L beaker, prepare a cold, saturated solution of sodium bicarbonate (approx. 80-100 g in 800 mL of water) and cool it in an ice bath.
-
Precipitation: Slowly and carefully pour the reaction mixture into the stirring sodium bicarbonate solution. Vigorous gas evolution (CO₂) will occur. Control the rate of addition to prevent excessive foaming.
-
pH Adjustment: Continue stirring for 30-60 minutes until all gas evolution has ceased. Check the pH of the slurry with pH paper or a meter and ensure it is neutral to slightly basic (pH 7-8). If it is still acidic, add more solid NaHCO₃ in small portions.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) to remove residual salts.
-
Drying & Purification: Press the solid as dry as possible on the filter. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 2-trifluoromethyl-1H-benzimidazole as a crystalline solid.[10] A typical yield is in the range of 85-95%.
Protocol 2: Copper-Catalyzed Synthesis (Gram-Scale)
This modern protocol offers a milder and often more efficient alternative, leveraging a copper catalyst to facilitate the cyclization. It is particularly useful for substrates that may be sensitive to the harsh conditions of the Phillips-Ladenburg synthesis.[7]
Causality: The mechanism is proposed to involve the formation of a seven-membered cyclic diimine intermediate from the reaction of o-phenylenediamine and hexafluoroacetylacetone. The copper(I) oxide catalyst facilitates the crucial C-C bond cleavage and subsequent intramolecular cyclization and aromatization to form the final benzimidazole product. The hexafluoroacetylacetone serves as both the CF₃ source and a ligand for the copper catalyst.[7]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Substituted o-Phenylenediamine | 98%+ | Combi-Blocks |
| Hexafluoroacetylacetone (hfacac) | 98%+ | Oakwood Chemical |
| Copper(I) Oxide (Cu₂O) | 99.9% | Strem Chemicals |
| Toluene | Anhydrous | Sigma-Aldrich |
| Equipment | ||
| 100 mL Schlenk Flask | ||
| Reflux Condenser with N₂ inlet | ||
| Heating Mantle with Stirring | ||
| Standard Glassware for Work-up | ||
| Silica Gel for Column Chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a stir bar, add the o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine, 1.36 g, 10 mmol), copper(I) oxide (72 mg, 0.5 mmol, 5 mol%), and anhydrous toluene (30 mL).
-
Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add hexafluoroacetylacetone (1.7 mL, 12 mmol) via syringe.
-
Heating: Attach a reflux condenser under a positive pressure of nitrogen. Heat the reaction mixture to reflux (approx. 110°C) for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-trifluoromethyl benzimidazole derivative. Yields are typically reported as being very good to excellent (>90%).[7]
Data and Protocol Comparison
| Parameter | Protocol 1: Phillips-Ladenburg | Protocol 2: Cu-Catalyzed |
| Key Reagents | o-Phenylenediamine, Trifluoroacetic Acid | o-Phenylenediamine, Hexafluoroacetylacetone |
| Catalyst | None (Acid-mediated) | Copper(I) Oxide (Cu₂O) |
| Temperature | High (~110°C) | High (~110°C) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | 85-95% | >90% |
| Advantages | Inexpensive reagents, simple setup | Milder conditions, broader substrate scope |
| Disadvantages | Harsh acidic conditions, corrosive | Requires catalyst, longer reaction time, chromatography needed |
Critical Safety and Handling Precautions
Trifluoroacetic Acid (TFA):
-
Hazard: TFA is highly corrosive and can cause severe skin burns and eye damage.[11] Its vapors are harmful if inhaled, causing irritation to the respiratory system.[11]
-
Handling: Always handle TFA in a certified chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves (butyl rubber or neoprene), a lab coat, and chemical splash goggles with a face shield.[13][14]
-
Storage: Store in a cool, dry, well-ventilated area, separated from bases, oxidizing agents, and metals.[13]
-
Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material.
o-Phenylenediamines:
-
Hazard: These compounds are toxic and may be harmful if inhaled, swallowed, or absorbed through the skin. They are also potential skin and respiratory sensitizers.
-
Handling: Use in a fume hood and wear standard PPE, including gloves and safety glasses. Avoid creating dust.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield (Protocol 1) | Insufficient heating time or temperature. | Ensure proper reflux is maintained. Extend reaction time and monitor by TLC. |
| Incomplete neutralization during work-up. | Check the final pH of the aqueous slurry; ensure it is at least 7. Add more base if necessary. | |
| Reaction Stalls (Protocol 2) | Catalyst deactivation (exposure to air/moisture). | Ensure the reaction is run under a properly maintained inert atmosphere. Use anhydrous solvent. |
| Impure starting materials. | Check the purity of the o-phenylenediamine and solvent. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities or residual solvent. | Purify by column chromatography. Try different recrystallization solvent systems (e.g., dichloromethane/hexanes). |
| Product may have a low melting point. | If pure by NMR/LCMS, proceed to the next step or attempt to form a salt to induce crystallization. | |
| Vigorous, Uncontrolled Foaming (Work-up) | Reaction mixture added too quickly to the base. | Add the acidic mixture very slowly to a large volume of cold base solution with efficient stirring. An ice bath helps control the exotherm. |
Conclusion
The gram-scale synthesis of 2-trifluoromethyl benzimidazoles is a critical capability for researchers in medicinal chemistry and related fields. While the classical Phillips-Ladenburg condensation offers a straightforward and cost-effective route, modern catalytic methods provide milder alternatives with excellent yields and broader applicability. By understanding the mechanisms behind these protocols, adhering to strict safety procedures, and utilizing the troubleshooting guide, researchers can confidently and successfully produce these valuable compounds on a preparative scale.
References
- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing).
- Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)2PdCl2 catalyst.
- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives.
- Preparation method of heterogeneous catalytic 2-trifluoromethyl substituted benzimidazole compound.
- Preparation method of heterogeneously catalyzed 2-trifluoromethyl substituted benzimidazole compound.
- One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles.
- Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Journal of the Iranian Chemical Society.
- One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry.
- Trifluoroacetic acid SDS, 76-05-1 Safety D
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
- Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
- SAFETY D
- Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov.
- SAFETY D
- Facile Synthesis of 2,2,2-Trifluoroacetimidoyl Chloride Derivatives.
- Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy Ultrasound and an Integrated Continuous Flow System. The Journal of Organic Chemistry.
- Large‐scale synthesis and one‐pot two‐step procedure.
- Synthesis and antiparasitic activity of 2-(trifluoromethyl)
- One-pot synthesis of highly fluorescent polycyclic benzimidazole deriv
- RESEARCH ON BENZIMIDAZOLE DERIV
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.ws.
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
- 2-Trifluoromethyl-1H-benzimidazole.
Sources
- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. colab.ws [colab.ws]
- 7. Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. echemi.com [echemi.com]
- 14. nj.gov [nj.gov]
Preclinical Formulation Strategies for 2-(Trifluoromethyl)benzimidazol-5-ol: Optimizing Bioavailability for In Vivo Pharmacological Studies
Executive Summary & Physicochemical Profiling
Derivatives of 2-(trifluoromethyl)benzimidazole have recently emerged as potent pharmacological agents, functioning as novel ferroptosis inducers and antiparasitic compounds . However, translating these in vitro findings to in vivo efficacy requires overcoming significant formulation hurdles. The core scaffold, 2-(trifluoromethyl)benzimidazol-5-ol , presents a unique and challenging physicochemical profile:
-
High Lipophilicity & Crystal Lattice Energy : The electron-withdrawing trifluoromethyl (-CF
) group significantly increases the partition coefficient (LogP), driving lipophilicity while resisting cytochrome P450-mediated oxidation. This results in a highly stable crystalline lattice that is notoriously difficult to solvate in aqueous media. -
Amphoteric & pH-Sensitive Nature : The benzimidazole core contains a basic nitrogen (pKa ~5.5) and an acidic NH, while the 5-hydroxyl (-OH) group acts as a weak acid (pKa ~9.5). At physiological pH (7.4), the molecule is predominantly un-ionized and highly hydrophobic.
Because of these properties, formulating 2-(trifluoromethyl)benzimidazol-5-ol in standard phosphate-buffered saline (PBS) results in immediate precipitation. To achieve therapeutic systemic exposure, researchers must utilize carefully engineered co-solvents, surfactants, or cyclodextrin inclusion complexes .
Formulation Decision Matrix
The selection of a formulation vehicle is dictated by the intended route of administration, the required dosing volume, and the desired pharmacokinetic (PK) profile.
Figure 1: Formulation decision matrix for 2-(trifluoromethyl)benzimidazol-5-ol based on dosing route.
Experimental Protocols & Self-Validating Workflows
Protocol A: Co-Solvent System for IV/IP Administration
(10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)
Causality : This four-component system systematically breaks down the barriers to solubility . DMSO is essential to disrupt the high-energy crystal lattice of the fluorinated benzimidazole. PEG300 acts as a co-solvent, lowering the dielectric constant of the aqueous phase to prevent the drug from crashing out. Tween 80, a non-ionic surfactant, forms micelles that encapsulate the hydrophobic -CF
Step-by-Step Methodology :
-
Solvation : Weigh the required mass of 2-(trifluoromethyl)benzimidazol-5-ol into a sterile glass vial. Add DMSO to achieve exactly 10% of the final target volume. Vortex vigorously until the solution is completely clear.
-
Co-Solvent Addition : Add PEG300 (40% of final volume) dropwise while continuously vortexing. The solution must remain transparent.
-
Micellization : Add Tween 80 (5% of final volume). Vortex for 2 minutes. The mixture will become slightly viscous.
-
Aqueous Dilution : Slowly add 0.9% sterile saline (45% of final volume) dropwise under continuous agitation. Critical Step: Rapid addition will cause localized supersaturation and irreversible precipitation.
-
Self-Validation & Filtration : Inspect the vial for the Tyndall effect by passing a laser pointer through the liquid in a dark room. A clear, uninterrupted beam path indicates a true solution or stable nano-micellar dispersion. If scattering occurs, the compound has precipitated. Pass the validated solution through a 0.22 µm PTFE syringe filter prior to dosing.
Protocol B: Inclusion Complexation with HP-β-CD for PO/IV Administration
(20% w/v in Saline)
Causality : 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic trifluoromethyl-phenyl ring of the compound inserts into this cavity, driven by hydrophobic interactions and the release of high-energy water molecules. The 5-hydroxyl group protrudes toward the wider rim of the cyclodextrin torus, forming stabilizing hydrogen bonds. This creates a highly water-soluble, biocompatible complex that minimizes gastrointestinal irritation during oral gavage .
Step-by-Step Methodology :
-
Vehicle Preparation : Prepare a 20% (w/v) HP-β-CD solution in sterile 0.9% saline. Stir magnetically until completely transparent.
-
Complexation : Add 2-(trifluoromethyl)benzimidazol-5-ol powder directly to the HP-β-CD solution.
-
Thermodynamic Driving : Sonicate the suspension in a water bath at 45°C for 30–60 minutes. The thermal energy accelerates the complexation kinetics.
-
Equilibration : Allow the solution to cool to room temperature on an orbital shaker for 12 hours to reach thermodynamic equilibrium.
-
Self-Validation : Centrifuge the formulation at 10,000 x g for 10 minutes. If a pellet forms, the compound has exceeded the complexation capacity (saturation). Filter the supernatant through a 0.22 µm PVDF filter. Analyze the filtrate via HPLC against a standard curve to validate the exact dissolved concentration before in vivo dosing.
Quantitative Data Presentation
To ensure animal welfare and formulation stability, the following parameters must be strictly adhered to during preclinical study design.
Table 1: Physicochemical Properties & Excipient Compatibility
| Parameter | Value / Characteristic | Implication for Formulation |
| LogP (Estimated) | 3.5 - 4.2 | Highly lipophilic; requires surfactants or cyclodextrins. |
| pKa (Benzimidazole N) | ~5.5 | Protonated only at highly acidic pH; neutral in blood. |
| pKa (Phenol -OH) | ~9.5 | Deprotonated only at highly basic pH; neutral in blood. |
| DMSO Solubility | >50 mg/mL | Excellent primary solvent for stock solutions. |
| Aqueous Solubility (pH 7.4) | <0.01 mg/mL | Practically insoluble; necessitates complex vehicle systems. |
| HP-β-CD Binding Affinity | High | 5-OH group stabilizes inclusion via H-bonding at the rim. |
Table 2: Maximum Tolerated Dosing Volumes & Vehicle Limits
| Route | Species | Max Volume | Recommended Vehicle | Toxicity / Limitations |
| IV | Mouse (20g) | 200 µL | 20% HP-β-CD in Saline | Co-solvent systems >10% DMSO can cause hemolysis. |
| IP | Mouse (20g) | 500 µL | Co-Solvent (Protocol A) | High PEG concentrations may cause localized peritonitis. |
| PO | Mouse (20g) | 200 µL | 20% HP-β-CD or Lipid | Cyclodextrins >20% w/v can cause osmotic diarrhea. |
| IV | Rat (250g) | 1.0 mL | 20% HP-β-CD in Saline | Slow push required to prevent cardiovascular shock. |
| PO | Rat (250g) | 2.5 mL | Lipid Nanoemulsion | Highly tolerated for chronic efficacy models. |
In Vivo Pharmacokinetic Considerations
When dosing 2-(trifluoromethyl)benzimidazol-5-ol, the choice of formulation directly dictates the pharmacokinetic outcome. The co-solvent system (Protocol A) provides a rapid
References
-
Fang, Y., Tan, Q., Zhou, H., et al. "Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo." European Journal of Medicinal Chemistry, 245(Pt 1), 114905 (2023). URL:[Link]
-
Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2):201-30 (2004). URL:[Link]
Application Note: Molecular Docking Workflows for N-Substituted-2-(trifluoromethyl)benzimidazoles as GPX4-Targeted Ferroptosis Inducers
Executive Summary
The rational design of targeted cancer therapeutics has increasingly focused on inducing ferroptosis , an iron-dependent, non-apoptotic form of programmed cell death driven by unchecked lipid peroxidation[1]. The primary negative regulator of this pathway is Glutathione Peroxidase 4 (GPX4) , a unique membrane-anchoring enzyme that detoxifies phospholipid hydroperoxides[2].
This application note provides a comprehensive, self-validating computational protocol for evaluating N-substituted-2-(trifluoromethyl)benzimidazoles as potent GPX4 inhibitors. By combining the highly lipophilic and electron-withdrawing properties of the 2-(trifluoromethyl)benzimidazole pharmacophore[3] with strategic N-substitutions, researchers can design high-affinity ligands that penetrate the GPX4 hydrophobic pocket and disrupt its catalytic cycle.
Scientific Background & Rationale
The Role of GPX4 in Ferroptosis
GPX4 utilizes glutathione (GSH) as an electron donor to reduce toxic lipid peroxides (PUFA-OOH) into non-toxic lipid alcohols (PUFA-OH)[1]. Inhibition of GPX4 strips the cell of this antioxidant defense, leading to a catastrophic accumulation of reactive oxygen species (ROS) and subsequent membrane rupture[4]. Unlike other GPX family members, GPX4 specifically targets large, membrane-bound substrates, relying heavily on a hydrophobic anchor region (centered around Leu130) to interface with peroxidized lipids[2].
Mechanism of GPX4 inhibition by benzimidazole derivatives leading to ferroptosis.
Pharmacophore Causality: Why 2-(Trifluoromethyl)benzimidazoles?
The 2-(trifluoromethyl)benzimidazole core is a privileged scaffold in oncology[3]. Its efficacy against GPX4 is driven by two distinct structural phenomena:
-
The Trifluoromethyl (
) Anchor: The group is highly lipophilic and metabolically stable. In the context of GPX4, it facilitates deep penetration into the hydrophobic membrane-binding interface (interacting with residues like Val98, Phe100, and Leu130)[2][5]. -
N-Substitution Tunability: The N1 position of the benzimidazole ring allows for the introduction of functional groups (e.g., chloroacetamides, sulfonamides, or benzyl rings) designed to reach the catalytic center. For instance, introducing a chloroacetamide warhead enables covalent trapping of the active site[1].
Computational Methodology & Protocols
To ensure a self-validating system, this protocol utilizes Induced-Fit Docking (IFD) . Rigid docking is insufficient for GPX4 because the enzyme possesses a highly dynamic surface that shifts conformationally when interacting with lipid membranes and bulky inhibitors[2][4].
Protocol 1: Protein and Ligand Preparation
-
Protein Retrieval: Download the high-resolution crystal structure of human GPX4 from the Protein Data Bank (PDB ID: 2OBI)[4][6].
-
Structural Correction (Critical Step): In PDB 2OBI, the opal termination codon (UGA) encoding the natural catalytic selenocysteine (Sec46) was mutated to encode cysteine (Cys46) to achieve crystallization stability[6].
-
Action: For standard non-covalent docking, retain Cys46 but note the slight underestimation of nucleophilicity and atomic radius compared to selenium. For covalent docking simulations, computationally mutate Cys46 back to Sec46 using protein preparation software.
-
-
Minimization: Remove co-crystallized water molecules beyond 3 Å of the active site. Add polar hydrogens and assign Gasteiger charges. Minimize the structure using the OPLS3e or AMBER force field until the Root Mean Square Deviation (RMSD) of heavy atoms converges to < 0.3 Å.
-
Ligand Preparation: Generate 3D conformers of the N-substituted-2-(trifluoromethyl)benzimidazole library. Assign proper protonation states at pH 7.4 (the benzimidazole core typically remains neutral, pKa ~5.5).
Protocol 2: Grid Box Generation
The catalytic triad of GPX4 consists of Sec46 (Cys46), Gln81, and Trp136 [2][6].
-
Center the grid box directly on the sulfur/selenium atom of residue 46 (approximate coordinates: X = 15.4, Y = 28.8, Z = 42.0)[6].
-
Set the grid dimensions to 20 Å × 20 Å × 20 Å to allow sufficient space for the bulky N-substituents and the
group to explore the adjacent hydrophobic allosteric pockets[5].
Protocol 3: Induced-Fit (Flexible) Docking
-
Receptor Flexibility: Define residues within 5 Å of the ligand (specifically Cys46, Gln81, Trp136, Val98, and Leu130) as flexible[2][5].
-
Docking Execution: Run the IFD algorithm (e.g., AutoDock Vina or Schrödinger Glide) with an exhaustiveness setting of at least 32 to ensure thorough conformational sampling of the
rotamers[6]. -
Validation (Self-Correction): Dock the known GPX4 inhibitor RSL3 as a positive control. The docking protocol is considered validated if the RSL3 pose reproduces the known binding mode (interacting with the inhibitor site) with an RMSD < 2.0 Å[4][5].
Step-by-step computational workflow for induced-fit molecular docking.
Data Presentation: Comparative Docking Analysis
The table below summarizes the expected docking metrics when evaluating various N-substitutions on the 2-(trifluoromethyl)benzimidazole core against the GPX4 active site, benchmarked against the standard inhibitor RSL3.
| Compound | Binding Energy (ΔG, kcal/mol) | Key Interacting GPX4 Residues | Pose RMSD (Å) | Putative Mechanism |
| RSL3 (Control) | -8.2 | Cys46, Gln81, Trp136 | 1.15 | Non-covalent competitive inhibition[4] |
| Unsubstituted 2-(CF3)benzimidazole | -5.8 | Trp136, Val98 | 1.82 | Weak hydrophobic anchoring; lacks active site reach |
| N-benzyl-2-(CF3)benzimidazole | -7.6 | Cys46, Trp136, Phe100 | 1.45 | Strong |
| N-chloroacetyl-2-(CF3)benzimidazole | -9.1* | Sec46/Cys46, Leu130, Gln81 | 1.20 | Covalent trapping of Sec46; deep hydrophobic anchoring |
*Note: Binding energy for covalent ligands represents the pre-reaction non-covalent encounter complex affinity.
Mechanistic Insights & Post-Docking Analysis
Analyzing the docking outputs reveals the causality behind the structure-activity relationship (SAR):
-
The Role of Trp136: The benzimidazole core consistently forms strong
stacking interactions with Trp136. This interaction is foundational, orienting the rest of the molecule within the pocket[6]. -
Hydrophobic Anchoring via Leu130: Compounds exhibiting the lowest binding energies (highest affinities) successfully direct their
groups toward Leu130 and Val98. Because Leu130 is the critical residue GPX4 uses to anchor to peroxidized membranes[2], occupying this space sterically occludes the enzyme from its natural lipid substrates. -
Covalent Trapping: When an electrophilic N-substituent (like a chloroacetyl group) is introduced, the docking pose positions the
-carbon within 3.5 Å of the Cys46/Sec46 nucleophile. This proximity is the prerequisite for the irreversible Michael addition or nucleophilic substitution that leads to permanent GPX4 inactivation and robust ferroptosis induction[1].
References
1.3 - ResearchGate 2.1 - PMC 3.7 - ResearchGate 4.6 - MDPI 5.4 - Biointerface Research in Applied Chemistry 6.5 - RSC Publishing 7.2 - arXiv
Sources
- 1. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPx4 is bound to peroxidized membranes by a hydrophobic anchor [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. A natural polyphenol activates and enhances GPX4 to mitigate amyloid-β induced ferroptosis in Alzheimer's disease - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02350H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of N-Substituted-2-(Trifluoromethyl)benzimidazoles
Executive Summary
The 2-(trifluoromethyl)benzimidazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent antihypertensive, antiprotozoal, and anthelmintic activities[1],[2]. The incorporation of the strongly electron-withdrawing trifluoromethyl (-CF₃) group not only enhances the lipophilicity and metabolic stability of the molecule but also fundamentally alters the chemical reactivity of the benzimidazole core.
This application note provides a comprehensive, self-validating guide for synthesizing N-substituted-2-(trifluoromethyl)benzimidazoles. By detailing both classical two-step cyclocondensation/alkylation workflows and advanced palladium-catalyzed cross-coupling methods, this document equips researchers with the mechanistic insights necessary to optimize yields and troubleshoot reaction conditions.
Mechanistic Causality & Reaction Design
To achieve high-yielding syntheses, one must understand the causality behind the selected reagents and conditions:
-
Acidity and Base Selection: The strongly electron-withdrawing nature of the -CF₃ group significantly increases the acidity of the benzimidazole N-H proton (lowering the pKₐ relative to unsubstituted benzimidazole). This intrinsic property dictates our choice of base during N-alkylation: mild bases like potassium carbonate (K₂CO₃) are entirely sufficient for quantitative deprotonation. This mitigates the risk of side reactions or ester hydrolysis that might occur with stronger bases like sodium hydride (NaH)[1].
-
Solvent Dynamics: N,N-Dimethylformamide (DMF) or dry acetone is selected as the solvent for the alkylation step. Their polar aprotic nature effectively solvates the potassium cation, leaving the benzimidazolide anion highly nucleophilic and accelerating the Sₙ2 substitution.
-
Acid-Catalyzed Dehydration: The initial cyclocondensation of o-phenylenediamine with trifluoroacetic acid (TFA) requires a strong acid catalyst to drive the dehydration of the monoacyl intermediate. Concentrated hydrochloric acid serves as both the catalyst and the reaction medium, ensuring the equilibrium is pushed toward the cyclized aromatic core[1].
Workflow Visualization
Workflow for the two-step synthesis of N-substituted-2-(trifluoromethyl)benzimidazoles.
Experimental Protocols
Protocol A: Synthesis of the 2-(Trifluoromethyl)benzimidazole Core
This protocol utilizes a classic cyclocondensation route, optimized for high purity through strategic precipitation.
-
Reaction Setup: In a round-bottom flask, combine 0.01 mol of substituted o-phenylenediamine and 0.01 mol of trifluoroacetic acid (TFA).
-
Catalysis: Add 25 mL of concentrated hydrochloric acid (HCl). The HCl acts as the dehydrating medium[1].
-
Reflux: Heat the mixture to reflux for 6 hours.
-
Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar diamine starting material indicates the end of the cyclocondensation.
-
Workup & Precipitation: Cool the mixture to room temperature, then pour it slowly over crushed ice with vigorous stirring. The sudden drop in temperature and polarity forces the rapid precipitation of the hydrophobic 2-(trifluoromethyl)benzimidazole core, leaving unreacted polar impurities in the aqueous phase.
-
Purification: Filter the precipitated product, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from acetone or ethanol to yield a pure powder[1],[2].
Protocol B: Regioselective N-Alkylation
This protocol leverages the enhanced acidity of the CF₃-adjacent N-H bond for mild Sₙ2 substitution.
-
Deprotonation: Dissolve 1.0 equivalent of the 2-(trifluoromethyl)benzimidazole derivative in 10 mL of dry DMF. Add 2.0 equivalents of anhydrous K₂CO₃. Stir vigorously at room temperature for 1 hour to ensure complete formation of the benzimidazolide anion[1].
-
Alkylation: Dissolve 1.1 equivalents of the alkylating agent (e.g., 4-chloromethylbiphenyl-2'-carboxylic acid or methyl iodide) in 10 mL of DMF. Add this solution dropwise to the suspension over a period of 1 hour to prevent localized exotherms and polyalkylation[1],[3].
-
Propagation: Allow the reaction to proceed for an additional 12–20 hours at room temperature (or gentle reflux if using less reactive halides in acetone).
-
Self-Validating Workup: Dump the reaction mixture into ice water. Treat the obtained precipitate with 20 mL of dilute HCl. Causality: The dilute HCl wash is critical as it protonates and solubilizes any unreacted amine species, ensuring they are washed away.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the organic layer sequentially with brine and distilled water, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].
Protocol C: Advanced Palladium-Catalyzed Direct Annulation
For substrates sensitive to strong acids, an alternative one-step catalytic cross-coupling approach is recommended.
-
Preparation: In a dry Schlenk flask under an inert atmosphere, combine 1,2-phenylenediamine derivatives with 2,2,2-trifluoro-N-arylacetimidoyl chlorides.
-
Catalysis: Add a catalytic amount of (Ph₃P)₂PdCl₂ in dry THF. No additional oxidants or harsh additives are required[4].
-
Reaction: Stir at 70 °C for 16 hours. The reaction proceeds via Pd-catalyzed C-Cl bond activation followed by intramolecular C-N bond formation.
-
Purification: Concentrate the mixture and purify via standard silica gel column chromatography.
Reaction pathway for the Pd-catalyzed synthesis of 2-(trifluoromethyl)benzimidazoles.
Quantitative Data & Reaction Parameters
The following table summarizes the expected yields, reaction times, and physical properties of various N-substituted derivatives synthesized using the protocols outlined above.
| Substrate / Target Compound | Reagents & Alkylating Agent | Catalyst / Base | Time | Yield (%) | Melting Point (°C) |
| 2-(Trifluoromethyl)benzimidazole (Core) | o-Phenylenediamine + TFA | Conc. HCl | 6 h | 85–92% | >300 |
| 1-Methyl-2-(trifluoromethyl)benzimidazole | Core + Methyl iodide | K₂CO₃ / Acetone | 20 h | ~80% | 102* |
| 4'-((2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid | Core + 4-Chloromethylbiphenyl-2'-carboxylic acid | K₂CO₃ / DMF | 12 h | 55% | 224–226 |
| N-Aryl-2-(trifluoromethyl)benzimidazoles | 1,2-Phenylenediamines + N-Aryltrifluoroacetimidoyl chlorides | (Ph₃P)₂PdCl₂ / THF | 16 h | 75–88% | Varies |
*Note: Melting point reported specifically for the 6-bromo-4-chloro derivative[3]. Unsubstituted core melting points vary based on crystallization solvent.
References
- International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS)
- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)
- US3531495A - 2-trifluoromethylbenzimidazoles Google Patents URL
- Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)
Sources
Troubleshooting & Optimization
improving yield in the synthesis of 2-(trifluoromethyl)benzimidazoles
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical hurdles you face when synthesizing 2-(trifluoromethyl)benzimidazoles.
Because the trifluoromethyl (-CF
Mechanistic Pathway & Optimization Nodes
Mechanistic workflow and common stall points in 2-(trifluoromethyl)benzimidazole synthesis.
Troubleshooting FAQs
Q1: My reaction mixture turns pitch black, and the yield of the benzimidazole is heavily reduced. What is happening?
A1: This is a classic symptom of oxidative degradation. o-Phenylenediamines (OPDs) are highly electron-rich and extremely susceptible to air oxidation, especially at the elevated temperatures required for this synthesis. The oxidation produces highly colored, polymeric byproducts that consume your starting material and complicate purification.
Causality & Solution: Always degas your solvents (sparge with N
Q2: LC-MS shows a massive accumulation of the uncyclized trifluoroacetamide intermediate. Why won't it close the ring?
A2: The -CF
Q3: Are there alternative methodologies that avoid harsh acidic reflux conditions?
A3: Yes. If your substrate contains acid-sensitive functional groups, consider alternative -CF
Q4: I am losing product during the aqueous workup. How can I improve recovery?
A4: Benzimidazoles are amphoteric. In highly acidic conditions (pH < 3), they form water-soluble benzimidazolium salts. In highly basic conditions (pH > 10), the N-H proton can be abstracted, forming water-soluble sodium/potassium salts.
Causality & Solution: To maximize precipitation, you must carefully adjust the aqueous phase to the compound's isoelectric point (typically pH 7–8). Neutralize the acidic reaction mixture slowly with saturated aqueous NaHCO
Quantitative Data: Optimization Parameters
Table 1: Comparative Yields Based on Reaction Conditions for 2-(Trifluoromethyl)benzimidazole Synthesis
| CF | Catalyst / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Limitation |
| Trifluoroacetic Acid (TFA) | None | Toluene | 110 | 24 | 45% | Stalls at intermediate |
| Trifluoroacetic Acid (TFA) | 4N HCl | Water/Dioxane | 100 | 12 | 78% | Functional group tolerance |
| Trifluoroacetic Acid (TFA) | BF | Propylene glycol | 90 | 6 | 88% | Moisture sensitivity of Lewis acid |
| Hexafluoroacetylacetone | Cu | DMSO | 100 | 8 | 95% | Requires transition metal removal |
| CF | None | DMF | 80 | 10 | 92% | Reagent handling complexity |
Self-Validating Experimental Protocol
Standard Operating Procedure: High-Yield Acid-Catalyzed Synthesis
This protocol leverages strong Brønsted acidity and thermodynamic control to ensure complete cyclization while preventing oxidative degradation 1.
Step 1: Preparation & Degassing
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 20 mL of 4N aqueous HCl. Sparge the solution with Argon for 15 minutes to displace dissolved oxygen.
Step 2: Reagent Addition 3. Under an Argon blanket, add 10.0 mmol of the substituted o-phenylenediamine. 4. Slowly add 12.0 mmol (1.2 equivalents) of trifluoroacetic acid (TFA) dropwise. Self-Validation Check: A mild exotherm should be observed, indicating the initial N-acylation is occurring successfully.
Step 3: Condensation & Cyclization
5. Heat the reaction mixture to a gentle reflux (approx. 100–105 °C) for 6 to 12 hours.
6. Monitor the reaction via TLC or LC-MS.
Self-Validation Check: The intermediate trifluoroacetamide mass [M+H]
Step 4: Workup & Precipitation
7. Cool the reaction mixture to 0–5 °C in an ice bath.
8. Slowly add 25% aqueous ammonia or saturated NaHCO
Step 5: Purification 9. Filter the precipitate under vacuum and wash with cold, degassed distilled water (3 x 10 mL) to remove residual salts. 10. Recrystallize from hot ethanol/water to yield the pure 2-(trifluoromethyl)benzimidazole 3.
References
-
Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN . Organic & Biomolecular Chemistry (RSC Publishing). 2
-
Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone . Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives . ResearchGate. 3
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLYL BIPHENYL DERIVATIVES AS AN ANTIHYPERTENSIVE AGENT . International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).1
Sources
troubleshooting regioselectivity in substituted trifluoromethyl-imidazole synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the regioselective synthesis of substituted trifluoromethyl-imidazoles.
The introduction of a trifluoromethyl (–CF3) group into the imidazole core dramatically alters its lipophilicity, metabolic stability, and binding affinity, making it a highly privileged pharmacophore in drug development. However, the tautomeric nature of unprotected imidazoles and the competing nucleophilicity of the C-2, C-4, and C-5 positions make regiocontrol a notorious bottleneck.
Below is our comprehensive troubleshooting guide, structured by synthetic strategy, to help you achieve absolute regioselectivity in your workflows.
Decision matrix for regioselective trifluoromethylation of the imidazole core.
Section 1: Late-Stage C-H Trifluoromethylation
Q: I am attempting a direct C-H trifluoromethylation of an imidazo-fused heterocycle using Langlois reagent (CF3SO2Na) and a chemical oxidant, but I keep getting an inseparable mixture of regioisomers. How can I force C-5 selectivity?
A: The issue stems from the use of harsh chemical oxidants and transition metals, which often lead to high-energy CF3 radicals that indiscriminately attack multiple electron-rich sites on the imidazole ring. To achieve absolute C-5 regioselectivity, you must switch to an electrochemical activation strategy[1].
By electrolyzing CF3SO2Na directly in an undivided cell without external oxidants, you generate the CF3 radical under mild conditions. The radical preferentially attacks the C-5 position because the resulting radical intermediate at C-5 possesses the highest spin density and thermodynamic stability. This transition-metal-free approach prevents radical scrambling and yields exclusive C-5 functionalization[1].
Protocol 1: Electrochemical C-5 Trifluoromethylation
Self-Validating System: The absence of transition metals means no metal-residue line broadening in NMR. Regioselectivity is validated post-purification via 19F NMR (single sharp peak) and 1H NMR (disappearance of the specific C-5 proton signal).
-
Cell Setup: Equip a 15 mL undivided single-necked electrolytic cell with a graphite plate anode (10 × 10 × 3 mm) and a platinum plate cathode (10 × 10 × 0.1 mm).
-
Reagent Loading: Add the imidazo-fused substrate (1.0 equiv), CF3SO2Na (2.0 equiv), and nBu4NBF4 (0.5 equiv) as the supporting electrolyte[1].
-
Solvation: Dissolve the mixture in 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Electrolysis: Stir the reaction mixture at room temperature and apply a constant current of 10 mA for 4 hours.
-
Workup: Dilute the resulting mixture with ethyl acetate (15 mL) and wash with brine (2 × 8 mL). Extract the organic phase, dry over anhydrous Na2SO4, and purify via flash column chromatography.
Section 2: De Novo Ring Construction
Q: My condensation route to build the imidazole ring from fluorinated dicarbonyls yields a 1:1 mixture of 1,4- and 1,5-disubstituted CF3-imidazoles. How do I control the regiochemistry from the ground up?
A: Traditional Debus-Radziszewski-type condensations suffer from poor regiocontrol when unsymmetrical dicarbonyls are used. To lock the CF3 group exclusively at the C-5 position, you should employ a base-induced cycloaddition using diethyl isocyanomethylphosphonate and N-substituted trifluoroacetimidoyl chlorides [2].
The causality behind this regioselectivity lies in the reaction kinetics. When the carbanion of the isocyanide attacks the imidoyl chloride, the elimination of the chloride ion from the N-anion is significantly faster than direct cyclization. This forces the intermediate into a specific imine geometry before base-induced isomerization and cyclization occur, absolutely dictating the formation of the 1,5-isomer[2].
Addition-elimination-isomerization mechanism for de novo 5-trifluoromethylimidazole synthesis.
Protocol 2: Regioselective De Novo Synthesis of 5-Trifluoromethylimidazoles
Self-Validating System: Regiochemistry is confirmed via 13C NMR. The presence of doublets at C-2 and C-4, alongside doublet-of-quartets (dq) signals at C-5, definitively proves the phosphoryl group is linked to C-4 and the CF3 group to C-5[2].
-
Anion Generation: Purge a dried flask with Argon. Add diethyl isocyanomethylphosphonate (1.0 equiv) in anhydrous THF. Cool to -70 °C.
-
Base Selection (Critical Step): Add n-Butyllithium (BuLi) dropwise and stir for 30 minutes. Troubleshooting Note: Do not substitute BuLi with NaH. NaH fails to initiate the proper carbanion geometry and results in an inseparable complex[2].
-
Addition: Introduce the N-substituted trifluoroacetimidoyl chloride (1.0 equiv) dropwise to the cold mixture.
-
Cyclization: Allow the reaction to slowly warm to room temperature. The rapid elimination of chlorine precedes cyclization, ensuring regiocontrol.
-
Isolation: Quench with water, extract with ethyl acetate, and purify via chromatography to isolate the 1-substituted-4-diethoxyphosphoryl-5-trifluoromethylimidazole.
Section 3: Electrophilic Trifluoromethylthiolation (-SCF3)
Q: I need to install a -SCF3 group specifically at the C-2 position, but electrophilic reagents keep reacting at the C-4 or C-5 positions due to competing nucleophilicity. What is the workaround?
A: While the C-2 position is the most acidic, direct electrophilic functionalization is often hijacked by the C-4/C-5 positions. The most reliable strategy to achieve absolute C-2 selectivity is to use an imidazole N-oxide precursor[3]. By utilizing a one-pot "sulfur transfer reaction" followed by electrophilic trifluoromethylation with Togni's Reagent, the N-oxide acts as a directing group that forces the sulfur atom exclusively to the C-2 position before the CF3 group is attached. This bypasses the inherent nucleophilic competition of the bare imidazole ring[3].
Quantitative Data Summary: Reagent & Regioselectivity Matrix
To assist in your experimental design, the following table summarizes the quantitative expectations and reaction conditions for the primary trifluoromethylation strategies discussed.
| Reagent / Precursor | Reaction Type | Target Position | Additives / Conditions | Typical Regioselectivity |
| CF3SO2Na (Langlois) | Electrochemical C-H Functionalization | C-5 (Fused Imidazoles) | nBu4NBF4, DMF, 10 mA, rt | Absolute C-5 (56-88% yield) |
| Isocyanomethylphosphonate + Trifluoroacetimidoyl Cl | De Novo Cycloaddition | C-5 (-CF3), C-4 (-PO3Et2) | BuLi, THF, -70 °C to rt | Exclusive 1,5-isomer (Moderate-Good yield) |
| Togni's Reagent | Electrophilic Trifluoromethylthiolation | C-2 (-SCF3) | Imidazole N-oxide, Sulfur transfer | Highly C-2 selective (36%+ yield) |
| Umemoto's Reagent | Direct Trifluoromethylthiolation | C-2 (-SCF3) | DCM, rt | Poor/Mixed (~25% yield) |
References
- Kamarul Monir, Avik Kumar Bagdi, Monoranjan Ghosh, Alakananda Hajra. "Regioselective Oxidative Trifluoromethylation of Imidazoheterocycles via C(sp2)–H Bond Functionalization". The Journal of Organic Chemistry.
- Chengye Yuan, Weisheng Huang. "An Efficient and Regioselective Synthesis of 1-Aryl(Alkyl)-4-Diethoxyphosphoryl-5-Trifluoromethylimidazoles". Phosphorus, Sulfur, and Silicon and the Related Elements.
- "Electrochemical regioselective trifluoromethylation of imidazo[2,1-b]thiazoles with CF3SO2Na". Taylor & Francis.
- "2-[(trifluoromethyl)sulfanyl]-1H-imidazole". Benchchem.
Sources
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(Trifluoromethyl)benzimidazol-5-ol
Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges with fluorinated benzimidazole derivatives in drug discovery pipelines. 2-(Trifluoromethyl)benzimidazol-5-ol is a highly valuable pharmacophore, but its extreme lipophilicity and rigid planar structure make aqueous formulation notoriously difficult.
This guide is designed to provide researchers, scientists, and drug development professionals with field-proven, self-validating methodologies to overcome these solubility barriers. We will explore the causality behind precipitation events and provide actionable protocols tailored to your downstream applications.
Formulation Strategy Workflow
Before troubleshooting, it is critical to align your solubility enhancement strategy with your experimental end-goal. The decision tree below outlines the logical progression from compound to validated formulation.
Workflow for selecting and validating a solubility enhancement strategy based on application.
Frequently Asked Questions & Troubleshooting
Q1: Why is 2-(trifluoromethyl)benzimidazol-5-ol practically insoluble in aqueous media?
A: The insolubility is driven by two competing thermodynamic forces: high crystal lattice energy and poor hydration potential. The benzimidazole core is highly planar, promoting strong intermolecular
Q2: I need to run an in vitro biochemical assay. How can I formulate this without precipitation?
A: For in vitro assays where low concentrations of organic solvents are tolerated, a co-solvent approach is optimal. Fluorinated benzimidazoles exhibit excellent solubility in polar aprotic solvents like DMSO and moderately polar co-solvents like Polyethylene Glycol 400 (PEG400) 2[2]. PEG400 acts by lowering the dielectric constant of the aqueous medium, which thermodynamically favors the dissolution of the non-polar
Q3: When I dilute my DMSO stock directly into the assay buffer, the compound crashes out immediately. How do I prevent this?
A: You are experiencing "solvent shift" precipitation. When a 100% DMSO stock is injected into an aqueous buffer, the DMSO diffuses into the bulk water faster than the hydrophobic drug molecules can disperse. This creates localized micro-environments of high water concentration where the drug exceeds its thermodynamic solubility limit, causing instantaneous nucleation. Solution: You must use an intermediate dilution protocol to gradually step down the dielectric constant.
Protocol 1: Intermediate Co-Solvent Dilution (Self-Validating)
-
Step 1: Prepare a 10 mM primary stock of 2-(trifluoromethyl)benzimidazol-5-ol in 100% anhydrous DMSO.
-
Step 2: Prepare an intermediate vehicle consisting of 50% PEG400 and 50% Assay Buffer (v/v).
-
Step 3: Dilute the primary stock 1:10 into the intermediate vehicle under continuous vortexing. (You now have a 1 mM stock in 10% DMSO / 45% PEG400 / 45% Buffer).
-
Step 4: Perform the final dilution (e.g., 1:100) into the pre-warmed (37°C) bulk assay buffer under high-shear mixing.
-
Validation Step (Nephelometry): To validate that no micro-precipitates have formed, transfer 200 µL of the final solution to a clear-bottom 96-well plate. Measure the absorbance at 620 nm. An
relative to a blank buffer indicates colloidal aggregation or precipitation. If clear, the formulation is stable for the assay duration.
Q4: I am moving to in vivo PK studies and need a biocompatible formulation. DMSO/PEG400 toxicity is limiting. What is the best alternative?
A: For in vivo dosing, Host-Guest Complexation using Hydroxypropyl-
Q5: How do I prepare and validate the HP- -CD inclusion complex to ensure it isn't just a physical mixture?
A: You must force the equilibrium toward complexation using the co-evaporation or lyophilization method, and validate it using Nuclear Magnetic Resonance (NMR) spectroscopy5[5].
Protocol 2: HP-
-CD Inclusion Complexation (Self-Validating)
-
Step 1: Prepare a 20% (w/v) solution of HP-
-CD in purified water (Milli-Q). -
Step 2: Add 2-(trifluoromethyl)benzimidazol-5-ol at a 1:1 molar ratio to the cyclodextrin.
-
Step 3: Stir the suspension magnetically at 37°C for 48 hours to allow the host-guest equilibrium to establish.
-
Step 4: Filter the suspension through a 0.45 µm PTFE syringe filter. The uncomplexed, insoluble drug will remain on the filter; the filtrate contains the soluble inclusion complex.
-
Step 5: Lyophilize (freeze-dry) the filtrate for 72 hours to obtain a stable, amorphous white powder.
-
Validation Step (2D
H-NMR): Re-dissolve a sample of the lyophilized powder in . Perform a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR experiment. If true inclusion has occurred, you will observe distinct cross-peaks between the aromatic protons of the benzimidazole ring and the H3/H5 protons located inside the cavity of the HP- -CD molecule 6[6]. If no cross-peaks are present, it is merely a physical mixture.
Quantitative Data Summaries
Table 1: Physicochemical Properties Dictating Solubility
| Property | Value | Impact on Formulation |
| Aqueous Solubility | Practically Insoluble | Requires active formulation intervention (co-solvents, complexation). |
| Predicted pKa | ~9.25 | Predominantly un-ionized at pH 7.4; pH adjustment alone is insufficient for physiological dosing. |
| Lipophilicity (LogP) | High (due to | Drives strong hydrophobic interactions; highly compatible with cyclodextrin cavities. |
| Crystal Lattice | Rigid, Planar | High energy barrier to dissolution; prone to crash-out during rapid solvent shifts. |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Estimated Solubility Increase | Primary Application | Limitations |
| DMSO / Buffer | Solvation of lipophilic core | 10x - 50x | High-throughput screening | High risk of solvent-shift precipitation; cell toxicity >1% v/v. |
| PEG400 Co-solvent | Dielectric constant reduction | 100x - 500x | In vitro assays, topical | Viscous handling; potential interference with specific enzymatic assays. |
| HP- | Host-guest encapsulation | >1,000x | In vivo PK/PD dosing | Requires 48h preparation time; limited by cyclodextrin mass limits in dosing volumes. |
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Effect of fluorine substituents in 4-(1-benzyl-1 H -benzo[ d ]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Ta ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00210E [pubs.rsc.org]
- 3. ovid.com [ovid.com]
- 4. scielo.br [scielo.br]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metabolic Stability of 2-(Trifluoromethyl)benzimidazole Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)benzimidazole analogs. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges encountered when enhancing the metabolic stability of this important class of compounds. My aim is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Section 1: Understanding the Metabolic Landscape of 2-(Trifluoromethyl)benzimidazoles
The 2-(trifluoromethyl)benzimidazole scaffold is a privileged structure in medicinal chemistry, but its metabolic stability can be a significant hurdle in drug development.[1][2] Rapid metabolism can lead to poor pharmacokinetic profiles, reduced in vivo efficacy, and the formation of potentially reactive metabolites.[3][4][5] This section will delve into the common metabolic pathways and liabilities associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic "soft spots" on the 2-(trifluoromethyl)benzimidazole core?
A1: The primary metabolic liabilities of 2-(trifluoromethyl)benzimidazole analogs typically involve two main areas:
-
Aromatic Hydroxylation: The benzimidazole ring system is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites.[6][7][8] The positions most prone to hydroxylation are the 4-, 5-, 6-, and 7-positions of the benzene ring.
-
Metabolism of the Trifluoromethyl Group: While the C-F bond is strong, the trifluoromethyl group is not metabolically inert.[9][10] It can undergo metabolic defluorination, although this is generally a less common pathway compared to aromatic hydroxylation.[11][12][13][14] More significantly, the electron-withdrawing nature of the CF3 group can influence the metabolism of adjacent positions.[15]
Q2: My 2-(trifluoromethyl)benzimidazole analog shows excellent in vitro potency but fails in vivo. Could metabolic instability be the culprit?
A2: Yes, this is a classic scenario in drug discovery. High in vitro potency does not always translate to in vivo efficacy, and rapid metabolism is a frequent cause.[3][16] If your compound is quickly metabolized by liver enzymes, its concentration at the target site may never reach therapeutic levels, leading to a lack of efficacy in animal models.[4] Early assessment of metabolic stability is therefore crucial.[5][17]
Q3: Which Cytochrome P450 (CYP) isoforms are most commonly involved in the metabolism of benzimidazole derivatives?
A3: Several CYP isoforms can metabolize benzimidazole-containing compounds. Studies on related benzimidazole anthelmintics like albendazole and fenbendazole have shown significant involvement of CYP3A4, CYP2C19, and CYP2J2.[6][18] However, the specific isoforms involved can vary depending on the substitution pattern of your analog. It is advisable to perform reaction phenotyping studies to identify the key metabolizing enzymes for your specific compound series.[19][20]
Section 2: Experimental Protocols for Assessing Metabolic Stability
A robust assessment of metabolic stability is the foundation for any optimization strategy.[4] Here are detailed protocols for the most common in vitro assays.
In Vitro Liver Microsomal Stability Assay
This is a high-throughput assay used for the initial screening and ranking of compounds based on their susceptibility to Phase I metabolism, primarily by CYPs.[16][21][22][23]
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.[24]
Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
Test compounds and positive controls (e.g., verapamil, testosterone)[24]
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[24]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep it on ice.
-
-
Incubation:
-
Add the diluted microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[24]
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
Seal the plate and vortex to ensure thorough mixing.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.[24]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound at each time point.[24]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line will give you the rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[17]
Experimental Workflow for Microsomal Stability Assay
Caption: Blocking a metabolic "soft spot" with fluorine.
Bioisosteric Replacement
Bioisosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties, leading to improved metabolic stability without compromising biological activity. [2][25] Examples of Bioisosteric Replacements:
-
Phenyl Ring to Heterocycle: As mentioned earlier, replacing a metabolically labile phenyl ring with a pyridine or other electron-deficient heterocycle is a common and effective strategy. [1][2][26]* Trifluoromethyl Group as a Bioisostere: In some cases, a trifluoromethyl group can serve as a bioisostere for other functional groups, such as a nitro group, and can lead to improved metabolic stability. [27][28][29][30]
Comparative Metabolic Stability Data
The following table summarizes hypothetical data illustrating the impact of structural modifications on metabolic stability.
| Analog | Modification | t½ in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Parent Compound | None | 15 | 46.2 |
| Analog 1 | 5-Fluoro | 45 | 15.4 |
| Analog 2 | 6-Fluoro | 52 | 13.3 |
| Analog 3 | Phenyl replaced with Pyridyl | > 60 | < 11.5 |
Section 4: Metabolite Identification
Identifying the metabolites of your lead compounds is crucial for understanding their metabolic pathways and for designing more stable analogs. [31][32]
Frequently Asked Questions (FAQs)
Q4: What is the best analytical technique for metabolite identification?
A4: High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for metabolite identification. [32][33][34][35][36]It provides accurate mass measurements, which can be used to determine the elemental composition of metabolites, and fragmentation patterns that help in structural elucidation.
Q5: How can I confirm the structure of a proposed metabolite?
A5: The most definitive way to confirm the structure of a metabolite is to synthesize the proposed structure and compare its chromatographic retention time and mass spectral fragmentation pattern with those of the metabolite observed in the in vitro or in vivo sample.
Section 5: Conclusion
Enhancing the metabolic stability of 2-(trifluoromethyl)benzimidazole analogs is a critical step in the journey from a promising hit to a viable drug candidate. By systematically assessing metabolic liabilities using robust in vitro assays, and then applying rational design strategies such as metabolic blocking and bioisosteric replacement, researchers can significantly improve the pharmacokinetic properties of their compounds. This technical support center provides a foundation for troubleshooting common experimental challenges and making data-driven decisions to advance your drug discovery program.
References
-
Nak-Yun, S. et al. (2013). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Tseng, C.-C. et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
-
Lin, J. H. & Lu, A. Y. H. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Available at: [Link]
-
Murray, M. & Hudson, A. M. (1992). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. Chemical Research in Toxicology. Available at: [Link]
-
Tseng, C.-C. et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
-
Tseng, C.-C. et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available at: [Link]
-
Chemspace. Bioisosteric Replacements. Available at: [Link]
-
Murray, M. et al. (1992). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. Chemical Research in Toxicology. Available at: [Link]
-
Tseng, C.-C. et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. Available at: [Link]
-
Wang, L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sygnature Discovery. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]
-
Shao, A. et al. (2025). Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer. Angewandte Chemie International Edition. Available at: [Link]
-
Hypha Discovery. (2023). Breaking C-F bonds in drugs. Available at: [Link]
-
Dalvie, D. et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Di, L. et al. (2012). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Le, C. M. et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
-
Liu, B. et al. (2025). Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. Organic Letters. Available at: [Link]
-
IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]
-
BioIVT. (2022). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. Available at: [Link]
-
Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. Available at: [Link]
-
SciSpace. (2018). In vitro test methods for metabolite identification: A review. Available at: [Link]
-
Streck, S. et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. Available at: [Link]
-
Fasan, R. et al. (2008). A Panel of Cytochrome P450 BM3 Variants To Produce Drug Metabolites and Diversify Lead Compounds. ACS Chemical Biology. Available at: [Link]
-
ResearchGate. (2013). Effects of P450 isoform-specific inhibitors on the metabolism of albendazole and fenbendazole by human liver microsomes. Available at: [Link]
-
Cyprotex. Microsomal Stability. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Available at: [Link]
-
Journal of Pharmacy and Pharmaceutical Sciences. (2024). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Di, L. et al. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening. Available at: [Link]
-
Patsnap. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?. Available at: [Link]
-
Pharma Focus Asia. (2021). Metabolic Stability. Available at: [Link]
-
Di, L. et al. (2012). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of Medicinal Chemistry. Available at: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available at: [Link]
-
ICH. (2003). Evaluation for Stability Data. Available at: [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. Available at: [Link]
-
Pharmaceutical Technology. (2026). GMP Fluorination Challenges Limit Use in API Synthesis. Available at: [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]
-
Creative Bioarray. (2025). Hepatocyte Stability Assay. Available at: [Link]
-
ResearchGate. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Available at: [Link]
-
Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Available at: [Link]
-
Tsugawa, H. et al. (2019). Challenges, progress and promises of metabolite annotation for LC–MS-based metabolomics. Current Opinion in Biotechnology. Available at: [Link]
-
ResearchGate. A Probabilistic Approach to Classifying Metabolic Stability. Available at: [Link]
-
R Discovery. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Available at: [Link]
-
XenoTech. (2025). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Available at: [Link]
-
SciSpace. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. medicilon.com [medicilon.com]
- 4. Metabolic Stability [pharmafocusasia.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. benchchem.com [benchchem.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. bioivt.com [bioivt.com]
- 20. labcorp.com [labcorp.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chem-space.com [chem-space.com]
- 26. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 30. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 31. scispace.com [scispace.com]
- 32. ijpras.com [ijpras.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. metabolomics.se [metabolomics.se]
- 35. discovery.researcher.life [discovery.researcher.life]
- 36. scispace.com [scispace.com]
Technical Support Center: Scale-Up Synthesis of 2-(Trifluoromethyl)benzimidazoles
Welcome to the Advanced Synthesis Support Center. The 2-(trifluoromethyl)benzimidazole scaffold is a critical pharmacophore found in potent antiparasitic agents, antimicrobial compounds, and EGFR/VEGFR2 dual inhibitors 1. While bench-scale synthesis is relatively straightforward, scaling up this moiety introduces severe thermodynamic and kinetic bottlenecks. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group fundamentally alters the reactivity of intermediates, often leading to stalled reactions, violent exotherms, or catalyst deactivation.
This guide provides field-proven troubleshooting strategies, validated scale-up protocols, and mechanistic insights to ensure safe and high-yielding campaigns.
Process Workflow & Bottleneck Analysis
Understanding the critical path of the synthesis is the first step in mitigating scale-up risks. The diagram below maps the generalized synthetic workflow, highlighting the specific nodes where thermodynamic or kinetic failures typically occur during kilogram-scale campaigns.
Fig 1: Workflow for 2-(trifluoromethyl)benzimidazole scale-up synthesis and bottleneck nodes.
Troubleshooting & FAQs
Q1: During the addition of trifluoroacetic anhydride (TFAA) at the 500-gram scale, we observed a sudden temperature spike and a 30% drop in yield compared to our 1-gram trials. What causes this discrepancy? Root Causality: TFAA addition is highly exothermic. At the bench scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation. In a pilot reactor, poor heat transfer leads to localized thermal runaway. This excess heat drives deleterious side reactions, such as the di-acylation of the o-phenylenediamine or the degradation of the starting material. Actionable Solution: Abandon direct TFAA acylation for large-scale runs. Transition to in situ generated CF₃CN 2 or utilize the Cu-catalyzed hexafluoroacetylacetone route, which proceeds under significantly milder, controlled thermal conditions.
Q2: Our LC-MS shows a persistent mass corresponding to the uncyclized imidamide intermediate. Prolonged heating only causes degradation. How can we drive the cyclization to completion? Root Causality: The -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I effect). Once the initial condensation occurs, this effect drastically reduces the nucleophilicity of the adjacent secondary amine. Consequently, the activation energy required for the nitrogen to attack the carbonyl/imine carbon and complete the dehydration/cyclization step is exceptionally high. Actionable Solution: The cyclization requires specific activation rather than just brute-force heating. Introduce a Lewis acid catalyst or transition to a Cu₂O catalytic system. Cu(I) coordinates with the intermediate, forming a seven-membered cyclic diimine that lowers the transition state energy for the final cyclization .
Q3: We are utilizing a heterogeneous copper-doped catalyst for cascade annulation, but reactivity drops sharply after the first cycle. Is the catalyst leaching? Root Causality: While mechanical attrition can cause leaching, the primary culprit is product inhibition. The highly electronegative trifluoromethylated intermediates strongly coordinate to the copper active sites, effectively "poisoning" the catalyst surface and blocking subsequent catalytic cycles. Actionable Solution: Implement a hot filtration step to rule out leaching. To restore activity, wash the recovered catalyst with a strongly coordinating solvent (e.g., hot acetonitrile) to strip the bound fluorinated intermediates before initiating the next cycle.
Validated Scale-Up Methodology
The following protocol details the continuous, self-validating synthesis of 2-(trifluoromethyl)benzimidazole utilizing the Cu-catalyzed hexafluoroacetylacetone pathway. This method is specifically designed to bypass the thermal hazards of TFAA.
Standard Operating Procedure: Cu-Catalyzed Cyclization (1 kg Scale)
Step 1: Preparation & Degassing
-
Action: Charge a 10 L jacketed reactor with o-phenylenediamine (1.0 eq), Cu₂O (0.1 eq), and DMF (5 L). Sparge the mixture with N₂ for 30 minutes at 20°C.
-
Causality: Oxygen must be strictly excluded. Cu(I) is highly susceptible to oxidation to Cu(II), which is catalytically inactive for this specific transformation.
-
Self-Validation Checkpoint: The suspension must remain brick-red/orange. A visual shift to a blue/green hue indicates Cu(II) formation, signaling a compromised inert atmosphere. Do not proceed if the color shifts.
Step 2: Controlled Reagent Addition
-
Action: Add hexafluoroacetylacetone (1.2 eq) via an addition funnel at 25°C over a period of 1.5 hours. Maintain agitation at 250 RPM.
-
Causality: Gradual addition controls the kinetics of the initial condensation. Hexafluoroacetylacetone acts as both the CF₃ source and a ligand for the copper catalyst.
-
Self-Validation Checkpoint: Monitor the internal thermocouple. A steady, mild exotherm (ΔT ≈ 5–10°C) confirms the formation of the initial adduct. If no exotherm is observed, the catalyst may be poisoned or the diamine degraded.
Step 3: Catalytic Cyclization
-
Action: Ramp the reactor temperature to 80°C and hold for 6 hours.
-
Causality: The intermediate seven-membered cyclic diimine requires thermal energy to undergo C-C bond cleavage (releasing a trifluoroacetate equivalent) and final dehydration, driven by the Cu catalyst .
-
Self-Validation Checkpoint: Pull aliquots for HPLC analysis. The reaction is deemed complete when the intermediate peak (typically eluting 1-2 mins before the product on a standard C18 column) represents < 1% Area Under the Curve (AUC).
Step 4: Quench & API Isolation
-
Action: Cool the reactor to 20°C and quench with 3 L of a 0.5 M aqueous EDTA solution. Extract with ethyl acetate (3 x 2 L).
-
Causality: EDTA acts as a strong hexadentate ligand, chelating the copper catalyst and pulling it entirely into the aqueous phase. This ensures the final product meets stringent heavy metal limits for drug development.
-
Self-Validation Checkpoint: The aqueous layer will turn deep blue (indicating the Cu-EDTA complex), while the organic layer should be clear to pale yellow. ICP-MS of the concentrated organic layer must show Cu < 10 ppm before proceeding to crystallization.
Quantitative Data: Scale-Up Route Comparison
When designing a scale-up campaign, selecting the correct CF₃ source is paramount. The table below summarizes the quantitative metrics of the three primary synthetic routes to aid in process chemistry decision-making.
| Synthesis Route | CF₃ Source | Typical Yield | Exotherm Risk | Approx. E-factor | Primary Scale-Up Challenge |
| Direct Acylation | Trifluoroacetic anhydride (TFAA) | 70–85% | High | > 15 | Runaway thermals; requires energy-intensive cryogenic cooling. |
| In-situ Condensation | CF₃CN (generated in situ) | 80–92% | Moderate | ~ 10 | Hazardous gas handling; requires specialized pressure reactors. |
| Cu-Catalyzed Cyclization | Hexafluoroacetylacetone | > 90% | Low | < 5 | Trace metal removal; catalyst sensitivity to trace moisture/O₂. |
References
- Synthesis and Antiparasitic Activity of 2-(trifluoromethyl)-benzimidazole Derivatives.Bioorganic & Medicinal Chemistry Letters.
- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN.Organic & Biomolecular Chemistry (RSC Publishing).
- Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone.Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of 2-(Trifluoromethyl)benzimidazol-5-ol and Canonical Ferroptosis Inducers: A Comprehensive Application Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamic evaluation, target validation, and comparative efficacy of novel Class I Ferroptosis Inducing Compounds (FINs).
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I frequently encounter a critical bottleneck in ferroptosis-targeted drug development: the translational gap between in vitro potency and in vivo efficacy. Canonical ferroptosis inducers like Erastin (Class I) and RSL3 (Class II) are foundational tools, but their severe metabolic liabilities and poor aqueous solubility render them largely unsuitable for advanced in vivo pharmacodynamics [1].
The emergence of the 2-(trifluoromethyl)benzimidazole scaffold—specifically functionalized derivatives like 2-(trifluoromethyl)benzimidazol-5-ol and its optimized analogs (e.g., FA-S and FA16)—represents a paradigm shift. By acting as highly stable inhibitors of the cystine/glutamate antiporter (System Xc-), these compounds trigger iron-dependent lipid peroxidation while overcoming the pharmacokinetic limitations of early-generation FINs [2]. The 5-hydroxyl (-OH) substitution is particularly strategic; it provides a vital hydrogen-bond donor/acceptor site that enhances aqueous solubility and serves as a synthetic handle for prodrug derivatization, directly addressing the lipophilicity issues that plague Erastin.
Figure 1: Mechanistic pathway of Class I FINs targeting System Xc-.
Comparative Performance Analysis
To objectively position 2-(trifluoromethyl)benzimidazol-5-ol within the landscape of ferroptosis therapeutics, we must evaluate it against established benchmarks across multiple physicochemical and biological axes[3].
Table 1: Quantitative Comparison of Ferroptosis Inducers
| Compound | FIN Class | Primary Target | IC₅₀ (HT1080 Cells) | Microsomal Stability (T₁/₂) | In Vivo Suitability | Aqueous Solubility |
| 2-(Trifluoromethyl)benzimidazol-5-ol (and analogs) | Class I | System Xc- (SLC7A11) | ~1.2 - 6.6 µM | High (>60 min) | Excellent | Moderate to High |
| Erastin | Class I | System Xc- / VDAC | ~1.3 µM | Low (<15 min) | Poor | Very Low |
| RSL3 | Class II | GPX4 (Direct Covalent) | ~0.01 µM | Low | Poor | Low |
| FIN56 | Class III | GPX4 / SQS | ~5.0 µM | Moderate | Moderate | Low |
Key Takeaways: While RSL3 exhibits superior in vitro potency, its covalent binding nature and rapid clearance halt its clinical progression. Erastin shares the same target as our benzimidazole derivative but fails in systemic circulation. The 2-(trifluoromethyl)benzimidazole scaffold achieves a "Goldilocks" profile: single-digit micromolar potency combined with robust metabolic stability, making it the superior choice for xenograft models and translational research [1].
Self-Validating Experimental Protocols
A rigorous scientific workflow must be self-validating—meaning the experimental design inherently controls for false positives and off-target effects. Below are the definitive, causality-driven protocols required to validate 2-(trifluoromethyl)benzimidazol-5-ol as a bona fide Class I FIN.
Figure 2: Self-validating experimental workflow for FIN characterization.
Protocol 1: Multiplexed Cell Viability and Ferroptosis Rescue Assay
Causality: Cytotoxicity alone does not prove ferroptosis. To classify the compound's mechanism, we must demonstrate that cell death is strictly dependent on iron and lipid peroxidation, and independent of apoptosis or necroptosis. Methodology:
-
Seeding: Plate HT1080 cells (a highly ferroptosis-sensitive fibrosarcoma line) at 5,000 cells/well in a 96-well plate. Incubate overnight.
-
Pre-treatment: Pre-treat cells for 2 hours with orthogonal rescue agents:
-
Ferrostatin-1 (1 µM; lipophilic radical trapping antioxidant)
-
Deferoxamine (DFO, 100 µM; intracellular iron chelator)
-
Z-VAD-FMK (10 µM; pan-caspase inhibitor to rule out apoptosis)
-
-
Challenge: Add 2-(trifluoromethyl)benzimidazol-5-ol in a dose-response gradient (0.1 µM to 20 µM) for 24 hours.
-
Readout: Quantify ATP levels using CellTiter-Glo® Luminescent Cell Viability Assay.
-
Self-Validation Logic: The assay is validated if, and only if, Fer-1 and DFO completely rescue viability, while Z-VAD-FMK provides zero protection. This isolates the mechanism entirely to the ferroptotic axis.
Protocol 2: Lipid Peroxidation Quantification via BODIPY™ 581/591 C11
Causality: General oxidative stress (measured by DCFDA) is a downstream artifact of many cell death pathways. Ferroptosis is uniquely executed by lipid-specific peroxides. BODIPY C11 is a lipophilic dye that shifts its fluorescence emission from red (~590 nm) to green (~510 nm) upon oxidation by lipid ROS. Methodology:
-
Treatment: Treat HT1080 cells with the IC₈₀ concentration of the inducer for 10–12 hours (crucial: must be prior to massive membrane rupture to avoid false-positive dye leakage).
-
Staining: Wash cells with PBS and incubate with 2 µM BODIPY™ 581/591 C11 in serum-free media for 30 minutes at 37°C.
-
Harvesting: Trypsinize cells, wash twice with cold FACS buffer, and resuspend.
-
Analysis: Analyze via Flow Cytometry. Measure the ratio of FITC (oxidized) to PE (reduced) mean fluorescence intensity (MFI).
-
Self-Validation Logic: A distinct rightward shift in the FITC channel, which is entirely abrogated by co-treatment with Ferrostatin-1, confirms that the inducer specifically drives lipid peroxidation.
Protocol 3: Target Engagement via Glutamate Release Assay
Causality: As a Class I FIN, the compound must inhibit System Xc- (SLC7A11). Because this antiporter strictly exchanges intracellular glutamate for extracellular cystine at a 1:1 ratio, measuring extracellular glutamate is a direct, quantifiable proxy for target engagement. Methodology:
-
Preparation: Wash treated cells extensively with Na+-free, amino acid-free buffer to remove background glutamate.
-
Stimulation: Incubate cells in the same buffer spiked with L-cystine (to drive the antiporter) alongside the inducer for 2 hours.
-
Collection: Collect the supernatant.
-
Quantification: Measure glutamate concentration using an enzyme-coupled Amplex™ Red Glutamic Acid Assay kit (fluorometric readout at Ex/Em 530/590 nm).
-
Self-Validation Logic: A dose-dependent decrease in extracellular glutamate confirms direct functional inhibition of SLC7A11, differentiating the compound from downstream Class II (GPX4) inhibitors like RSL3.
Conclusion
For drug development professionals seeking to transition from in vitro screening to in vivo efficacy models, canonical FINs present insurmountable pharmacokinetic barriers. The 2-(trifluoromethyl)benzimidazol-5-ol scaffold and its derivatives solve this by marrying the validated mechanism of System Xc- inhibition with superior metabolic stability and tunable aqueous solubility. By employing the self-validating protocols outlined above, researchers can rigorously benchmark this compound, ensuring high-confidence data for preclinical oncology pipelines.
References
-
Fang, Y., et al. "Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo." European Journal of Medicinal Chemistry, 2023. Available at:[Link]
-
Li, J., et al. "Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches." Cancer Management and Research (Dove Medical Press), 2024. Available at:[Link]
-
Wang, H., et al. "Ferroptosis, a Distinct Form of Cell Death, and Research Progress on Its Modulators." International Journal of Molecular Sciences (MDPI), 2023. Available at:[Link]
Validating the Anticancer Activity of Novel Benzimidazole Compounds: A Comparative Methodological Guide
The benzimidazole scaffold is a privileged structure in medicinal chemistry, historically recognized for its anthelmintic properties but increasingly repurposed and engineered for oncology 1. Novel target-based benzimidazole derivatives—such as benzsulfamide-pyrazole or benzimidazole-chalcone hybrids—exert potent anticancer activity primarily by binding to the colchicine site of
This guide provides a comprehensive, self-validating methodological framework for evaluating the efficacy of novel benzimidazole compounds. We will objectively compare a representative next-generation hybrid (e.g., Benzsulfamide-Pyrazole-Benzimidazole, "Compound 14") against established clinical standards.
Comparative Performance Data
To contextualize the experimental workflows, Table 1 summarizes the quantitative performance of a novel benzimidazole derivative against standard-of-care alternatives. The differences in IC50 values across cell lines are attributable to the genetic and biochemical background of the cells, including varying expression of efflux pumps or apoptotic machinery 3.
Table 1: Pharmacological Profiling of Tubulin-Targeting Agents
| Agent | Mechanism of Action | IC50 (A549 Lung Cancer) | Tubulin Polymerization IC50 | Primary Cell Cycle Arrest |
| Novel Benzimidazole (Cmpd 14) | Tubulin Depolymerizer (Colchicine Site) | 0.15 ± 0.05 µM | 1.52 µM | G2/M Phase |
| Nocodazole | Tubulin Depolymerizer (Colchicine Site) | ~1.20 µM | ~2.00 µM | G2/M Phase |
| Paclitaxel | Tubulin Stabilizer (Taxane Site) | ~0.005 µM | N/A (Enhances Vmax) | G2/M Phase |
| Cisplatin | DNA Crosslinker (Control) | ~11.70 µM | No direct effect | S / G2 Phase |
Data synthesized from established in vitro evaluations of benzimidazole hybrids [[2]](), 3.
Mechanistic Pathway Visualization
Understanding the exact molecular intervention point is critical before designing an assay. Benzimidazoles act as competitive inhibitors at the colchicine binding pocket.
Fig 1: Mechanistic pathway of benzimidazole-induced apoptosis via tubulin depolymerization.
Self-Validating Experimental Workflows
To ensure data trustworthiness (E-E-A-T), every protocol must be a self-validating system. This means incorporating internal controls that prove the assay machinery is functioning independently of the novel compound's performance.
Phase 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Mechanistic Rationale (Causality): The MTT assay evaluates cell viability by measuring the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals. This reduction is catalyzed by mitochondrial succinate dehydrogenase, meaning the signal is directly proportional to the number of metabolically active cells [[3]]().
Self-Validating Controls:
-
Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline and rules out solvent toxicity).
-
Positive Control: 10 µM Cisplatin or Doxorubicin (proves the cell line is susceptible to known apoptotic triggers).
-
Assay Blank: Media + MTT without cells (subtracts background absorbance).
Step-by-Step Protocol:
-
Seeding: Seed A549 or MCF-7 cells at a density of
cells/well in a 96-well plate. Incubate for 24 h at 37°C in 5% CO₂. -
Treatment: Aspirate media and apply the novel benzimidazole compound in a serial dilution (e.g., 0.01 µM to 100 µM) in fresh media. Incubate for 48 h.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well to solubilize the crystals. Shake for 10 minutes.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Phase 2: Cell-Free Tubulin Polymerization Assay
Mechanistic Rationale (Causality): This assay isolates the primary target to confirm direct engagement. It relies on the principle that light is scattered by microtubules to an extent proportional to the concentration of the microtubule polymer [](). Because tubulin is a highly cold-labile protein, it depolymerizes at 4°C (losing ~5% polymer per degree reduction) and polymerizes at 37°C .
Self-Validating Controls:
-
Enhancer Control: 10 µM Paclitaxel (eliminates the nucleation phase and enhances the Vmax, proving the tubulin is capable of polymerization) 4.
-
Inhibitor Control: 10 µM Nocodazole (decreases Vmax, establishing the baseline for competitive depolymerization) .
Step-by-Step Protocol:
-
Preparation (Strict Cold Chain): Keep purified neuronal tubulin (3 mg/mL) strictly on ice. Prepare the standard polymerization buffer: 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, and 10% glycerol .
-
Compound Loading: Pre-warm a 96-well half-area plate to 37°C. Add 10 µL of the test benzimidazole compound, Paclitaxel, Nocodazole, or vehicle to the respective wells.
-
Reaction Initiation: Rapidly pipette 90 µL of the ice-cold tubulin-buffer mixture into the pre-warmed wells. The immediate temperature shift from 4°C to 37°C initiates the nucleation phase.
-
Kinetic Reading: Immediately place the plate into a spectrophotometer (temperature regulated at 37°C). Record the absorbance at 340 nm every 60 seconds for 60 minutes .
-
Analysis: Evaluate the three phases of the curve (nucleation, growth, steady-state). A successful benzimidazole will significantly depress the Vmax of the growth phase compared to the vehicle.
Phase 3: Cell Cycle Analysis via Flow Cytometry
Mechanistic Rationale (Causality): Because benzimidazoles disrupt the mitotic spindle, cells cannot pass the spindle assembly checkpoint, leading to an accumulation in the G2/M phase 2. Propidium Iodide (PI) binds stoichiometrically to DNA. By measuring the fluorescence intensity of PI, we can distinguish cells with 2N DNA (G0/G1) from those with 4N DNA (G2/M).
Self-Validating Controls:
-
RNase A Treatment: Ensures PI binds only to DNA, preventing false-positive fluorescence from double-stranded RNA.
-
Untreated Control: Establishes the baseline asynchronous cell cycle distribution.
Step-by-Step Protocol:
-
Treatment: Treat A549 cells with the benzimidazole compound at its calculated IC50 and 2× IC50 for 24 hours.
-
Harvesting: Collect cells (including floating apoptotic cells) via trypsinization. Wash twice with ice-cold PBS.
-
Fixation: Add cells dropwise into 70% ice-cold ethanol while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze via flow cytometry, collecting at least 10,000 events. A successful compound will show a massive shift of the population into the 4N (G2/M) peak.
Validation Workflow Architecture
Fig 2: Self-validating experimental workflow for evaluating novel benzimidazole compounds.
References
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech-Asia. URL: [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PMC (NIH). URL: [Link]
-
Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. IntechOpen. URL:[Link]
-
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. MDPI. URL: [Link]
-
Tubulin Polymerization Assay Kit (Absorbance). CosmoBio. URL:[Link]
-
Tubulin Polymerization Assay Kit (Fluorescence). Cytoskeleton, Inc. URL: [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | IntechOpen [intechopen.com]
- 3. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents [mdpi.com]
- 4. cytoskeleton.com [cytoskeleton.com]
comparing conventional vs microwave-assisted synthesis of benzimidazoles
A Comparative Guide to the Synthesis of Benzimidazoles: Conventional vs. Microwave-Assisted Methodologies
Benzimidazoles represent a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous therapeutics, including anthelmintics, proton pump inhibitors, and targeted oncological agents[1]. Historically, the cyclocondensation of o-phenylenediamine with carboxylic acids or aldehydes—the cornerstone of benzimidazole synthesis—has relied on conventional conductive heating[2]. This traditional approach is notoriously plagued by harsh dehydrating conditions, prolonged reaction times (often exceeding 12 hours), and suboptimal yields due to reagent degradation[3].
As a Senior Application Scientist, I have observed a paradigm shift toward microwave-assisted organic synthesis (MAOS). This guide provides an objective, data-driven comparison between conventional and microwave-assisted methodologies, dissecting the thermodynamic causality that makes MAOS a superior choice for high-throughput drug discovery.
Mechanistic Divergence: Conduction vs. Dielectric Heating
The fundamental limitation of conventional synthesis lies in its reliance on thermal conduction and convection. Heat is transferred from the external heating mantle through the vessel wall into the reaction mixture, creating severe thermal gradients[4]. This inhomogeneous heating leads to localized decomposition of sensitive aldehydes and o-phenylenediamine, driving down the overall yield[3].
Conversely, microwave irradiation leverages dielectric heating. Microwave energy directly couples with the dipoles and ions present in the reaction mixture, causing rapid molecular friction[4]. This results in instantaneous, volumetric "in-core" heating. By bypassing the thermal resistance of the reaction vessel, microwave synthesis achieves uniform temperature profiles, dramatically accelerating reaction kinetics while suppressing side-product formation[5].
Fig 1: Mechanistic divergence of conventional conduction vs. microwave dielectric heating.
Quantitative Performance Benchmarks
The empirical superiority of microwave-assisted synthesis is best illustrated through comparative yield and time metrics. Table 1 synthesizes experimental data from validated protocols, demonstrating how MAOS consistently reduces reaction times by factors of 10 to 100 while simultaneously boosting yields[4][6].
| Method | Catalyst | Solvent | Time | Yield (%) |
| Conventional | Er(OTf)₃ (1 mol%) | Ethyl Lactate | 120 min | 59.6 |
| Microwave | Er(OTf)₃ (1 mol%) | Solvent-Free | 5 min | 99.9 |
| Conventional | Oxalic Acid (20 mol%) | THF | 240 min | ~65.0 |
| Microwave | Oxalic Acid (20 mol%) | THF | 2-3 min | 85-95 |
| Conventional | None | Polyphosphoric Acid | 2-8 hours | < 50.0 |
| Microwave | None | Ethanol | 2-8 min | 85-96 |
Table 1: Comparative experimental data for the synthesis of benzimidazole derivatives[1][5][7].
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. The causality behind each step is explained so researchers can adapt these workflows to diverse substrates.
Fig 2: Comparative experimental workflow for conventional versus microwave-assisted synthesis.
Protocol A: Conventional Synthesis (Baseline)
-
Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in 10 mL of an appropriate solvent (e.g., ethanol or THF).
-
Catalysis: Add the selected catalyst (e.g., 20 mol% oxalic acid). Causality: The acid catalyst is required to activate the carbonyl carbon for nucleophilic attack by the amine[7].
-
Reflux: Attach a reflux condenser and heat the mixture using a heating mantle for 2 to 12 hours. Causality: Conductive heating requires extended time to push the condensation and subsequent cyclization/oxidation steps to completion.
-
Monitoring: Monitor via Thin Layer Chromatography (TLC) every hour.
-
Workup: Cool to room temperature, pour into ice-cold water, filter the precipitate, and recrystallize from ethanol.
Protocol B: Microwave-Assisted Synthesis (Optimized)
-
Preparation: In a microwave-safe vessel (e.g., a heavy-walled glass vial with a crimp cap), combine o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Solvent/Catalyst Selection: Add 1-2 mL of ethanol (or proceed solvent-free) and a trace amount of catalyst (e.g., 1 mol% Er(OTf)₃). Causality: Ethanol is an excellent microwave absorber (high loss tangent), rapidly converting microwave energy into heat. Solvent-free conditions further concentrate the reactants, maximizing collision frequency[1][5].
-
Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate at a controlled power level (e.g., 50-100 W) to maintain a temperature of 80-100°C for 2 to 8 minutes. Causality: The sealed vessel allows for superheating of the solvent above its atmospheric boiling point, exponentially accelerating the cyclocondensation rate[4].
-
Workup: Cool the vessel rapidly using compressed air (a standard feature in modern microwave reactors). The sudden drop in temperature typically forces the highly pure benzimidazole product to precipitate immediately. Filter and wash with cold ethanol[1].
Critical Insights for the Bench Scientist
The transition from conventional to microwave synthesis is not merely a matter of swapping a heating mantle for a magnetron. It requires a fundamental rethinking of reaction conditions:
-
Oxidation State Management: The final step of benzimidazole synthesis from an aldehyde requires the oxidation of the intermediate benzimidazoline. Under prolonged conventional heating, this can lead to unwanted byproducts. The rapid kinetics of MAOS often allow this step to occur cleanly in the presence of ambient oxygen or mild oxidants without degrading the core scaffold[3].
-
Green Chemistry Alignment: MAOS inherently aligns with green chemistry principles by enabling solvent-free reactions or the use of benign, high-loss-tangent solvents like ethanol, drastically reducing hazardous waste and environmental footprint[4][6].
Conclusion
For drug development professionals, time is the most critical asset. The comparative data unequivocally demonstrates that microwave-assisted synthesis of benzimidazoles offers a superior operational envelope—yielding higher purity products in a fraction of the time required by conventional methods. By adopting dielectric heating, researchers can eliminate the thermal degradation bottlenecks of the past and accelerate the discovery of novel benzimidazole-based therapeutics.
References
-
Title: Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study Source: Asian Journal of Chemistry URL: [Link]
-
Title: A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]
-
Title: Microwave Assisted Synthesis of Benzimidazoles Catalysed by Oxalic Acid Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET) URL: [Link]
-
Title: Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review Source: Current Microwave Chemistry, Bentham Science Publishers URL: [Link]
Sources
A Comparative Guide to the Cytotoxicity of 2-(Trifluoromethyl)benzimidazole Derivatives Against Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, benzimidazole derivatives have emerged as a particularly promising class due to their structural similarity to endogenous purine nucleotides, allowing them to interact with various biological targets.[1][2] This guide focuses specifically on 2-(trifluoromethyl)benzimidazole derivatives, a subset that has garnered significant interest due to the unique properties conferred by the trifluoromethyl (-CF3) group. The high electronegativity and lipophilicity of the -CF3 group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often leading to enhanced biological activity.[3][4]
This document provides a comprehensive comparison of the cytotoxic effects of various 2-(trifluoromethyl)benzimidazole derivatives against a panel of human cancer cell lines. We will delve into their structure-activity relationships, explore their mechanisms of action, and provide a detailed protocol for assessing their cytotoxicity, empowering researchers and drug development professionals with the critical information needed to advance their research in this exciting field.
Comparative Cytotoxic Activity
The in vitro cytotoxicity of 2-(trifluoromethyl)benzimidazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment. The following table summarizes the IC50 values for a selection of these derivatives, highlighting their potency and selective toxicity.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| FA16 | HepG2 (Liver) | single-digit µM | [5] |
| Phenyl(2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-5-yl)methanone (44) | A549 (Lung) | >10 µg/mL | [6] |
| MDA-MB-231 (Breast) | >10 µg/mL | [6] | |
| PC3 (Prostate) | >10 µg/mL | [6] | |
| Compound with N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamide structure (7d) | MCF-7 (Breast) | 0.51 | [7] |
| Sterically hindered trifluoromethyl substituent at C2-position of benzimidazole ring (Compound 1) | A549 (Lung) | - | [8] |
| 2-((6-(4-(trifluoromethyl)phenoxy)pyrimidin-4-yl)thio)-1H-benzo[d]imidazole (A25) | Sclerotinia sclerotiorum (Fungus) | 0.158 µg/mL (EC50) | [9] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl) phenyl)amino)1,3,4thiadiazol2 yl)thio)acetamide | HeLa (Cervical) | 12.4 | [10] |
Note: Direct comparative studies across a wide range of 2-(trifluoromethyl)benzimidazole derivatives against a standardized panel of cancer cell lines are limited. The data presented here is compiled from various studies and serves as a representative overview.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of 2-(trifluoromethyl)benzimidazole derivatives is intricately linked to their chemical structure. The following points summarize key SAR observations:
-
The 2-(Trifluoromethyl) Group: The presence of the -CF3 group at the 2-position of the benzimidazole ring is a critical determinant of cytotoxic activity. This is attributed to its ability to enhance cell membrane permeability and potentially influence binding interactions with target proteins.[3] Studies have suggested that sterically hindered trifluoromethyl substituents at this position can enhance in-vitro cytotoxicity against cell lines like A549.[8]
-
Substitutions on the Benzene Ring: Modifications on the benzene portion of the benzimidazole core can significantly modulate anticancer activity. For instance, the introduction of halogen atoms (e.g., fluorine, chlorine) can enhance cytotoxicity.[4] The position of these substituents is also crucial, with certain arrangements leading to more potent compounds.
-
N-alkylation and Side Chains: The nature of the substituent at the N1 position of the imidazole ring plays a vital role. The introduction of various alkyl or aryl groups, as well as more complex side chains, can impact the molecule's solubility, lipophilicity, and ultimately its biological activity. For example, a series of N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides showed potent cytotoxicity, with compound 7d exhibiting an IC50 value of 0.51 µM against MCF-7 cells.[7]
Mechanisms of Action: Beyond Simple Cytotoxicity
The anticancer effects of 2-(trifluoromethyl)benzimidazole derivatives are not merely a result of non-specific toxicity but stem from their interaction with specific cellular pathways and molecular targets.
Tubulin Polymerization Inhibition
A well-established mechanism for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[11][12] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[13]
Caption: Mechanism of tubulin polymerization inhibition by 2-(trifluoromethyl)benzimidazole derivatives.
Induction of Ferroptosis
Recent studies have unveiled a novel mechanism of action for some 2-(trifluoromethyl)benzimidazole derivatives: the induction of ferroptosis.[5] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The potent derivative FA16 was found to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent accumulation of lipid reactive oxygen species.[5] This discovery opens up new avenues for targeting metabolic vulnerabilities in cancer cells.
Other Mechanisms
Beyond these two primary mechanisms, 2-(trifluoromethyl)benzimidazole derivatives have been implicated in other anticancer pathways, including the inhibition of key signaling molecules like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[7] Some derivatives also induce apoptosis through the intrinsic mitochondrial pathway.[14]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate media until they reach logarithmic growth phase.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2-(trifluoromethyl)benzimidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2-(trifluoromethyl)benzimidazole scaffold represents a highly promising framework for the development of novel anticancer agents. The data compiled in this guide demonstrates their potent cytotoxic activity against a range of cancer cell lines, driven by diverse mechanisms of action including tubulin polymerization inhibition and induction of ferroptosis. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation derivatives with improved potency and selectivity.
Future research should focus on expanding the library of these compounds and conducting comprehensive in vitro and in vivo evaluations to identify lead candidates for clinical development. Elucidating the precise molecular interactions with their targets will be crucial for optimizing their therapeutic index. Furthermore, exploring combination therapies with existing anticancer drugs could unlock synergistic effects and overcome mechanisms of drug resistance. The continued investigation of 2-(trifluoromethyl)benzimidazole derivatives holds significant promise for advancing the fight against cancer.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]
- 12. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Tubulin Polymerization Inhibition of Benzimidazole Analogs: A Comprehensive Comparative Guide
Executive Summary
Microtubules are highly dynamic cytoskeletal structures essential for intracellular transport, cell shape maintenance, and mitotic spindle formation. Targeting tubulin dynamics remains a cornerstone of antineoplastic and antiparasitic pharmacology. Among microtubule-targeting agents (MTAs), benzimidazole analogs have emerged as highly effective colchicine binding site inhibitors (CBSIs). This guide provides an in-depth comparative analysis of benzimidazole derivatives, elucidating their mechanisms of action, and outlines self-validating experimental protocols for assessing their tubulin-inhibitory efficacy.
Mechanistic Grounding: Benzimidazoles and the Colchicine Binding Site
Tubulin heterodimers (comprising α- and β-tubulin) polymerize into microtubules in a GTP-dependent manner. Benzimidazoles—including classic anthelmintics like mebendazole and research tools like nocodazole—exert their effects by binding to the colchicine binding site (CBS) located deep within the β-tubulin core[1].
The Causality of Site Selection: Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the inter-dimer interface to destabilize), benzimidazoles occupy zones 2 and 3 of the CBS[1]. By wedging into this hydrophobic pocket, they prevent the curved-to-straight conformational transition required for tubulin dimers to assemble into protofilaments[1]. Crucially, CBSIs are significantly less susceptible to multidrug resistance (MDR) efflux pumps, such as P-glycoprotein, making them attractive scaffolds for overcoming chemoresistance in refractory cancers[2].
Comparative Analysis of Tubulin Inhibitors
To contextualize the performance of benzimidazole analogs, it is necessary to benchmark them against other established MTAs and compare the structural derivatives within the benzimidazole class itself.
Table 1: Macro-Comparison of Microtubule-Targeting Agents
| Drug Class | Representative Agent | Binding Site | Mechanism of Action | Resistance Profile | Primary Application |
| Benzimidazoles | Nocodazole, Mebendazole | Colchicine Site (β-tubulin) | Destabilizer (Inhibits polymerization) | Low susceptibility to P-gp efflux | Anthelmintic, Oncology (Repurposing), Research |
| Vinca Alkaloids | Vincristine, Vinblastine | Vinca Site (Inter-dimer) | Destabilizer (Inhibits polymerization) | High susceptibility to P-gp efflux | Hematological malignancies, Solid tumors |
| Taxanes | Paclitaxel, Docetaxel | Taxane Site (β-tubulin interior) | Stabilizer (Prevents depolymerization) | High susceptibility to P-gp efflux | Breast, Ovarian, Lung cancers |
| Colchicinoids | Colchicine | Colchicine Site (β-tubulin) | Destabilizer (Inhibits polymerization) | Moderate | Gout, Familial Mediterranean Fever |
Table 2: Efficacy and Binding Profiles of Benzimidazole Analogs
Data synthesized from recent molecular docking and in vitro assessments[2][3][4][5].
| Benzimidazole Analog | CBS Binding Affinity Rank | IC₅₀ (Cancer Cell Viability) | Key Experimental Findings | Development Status |
| Flubendazole | 1 (Highest) | ~0.5 - 2.0 µM | Strongest hydrogen bonding with β-tubulin; potent G2/M arrest. | Repurposed Oncology Candidate |
| Nocodazole | 2 | ~0.1 - 1.0 µM | Rapid, reversible tubulin depolymerization. | Standard In Vitro Research Tool |
| Mebendazole | 3 | ~0.3 - 1.25 µM | Crosses the BBB; synergizes with radiation and standard chemotherapy. | Clinical Trials (Glioblastoma, Colon) |
| Albendazole | 4 | ~1.5 - 5.0 µM | Induces oxidative stress and DNA fragmentation alongside tubulin inhibition. | Anthelmintic / Preclinical Oncology |
| Novel Aryl-Benzimidazoles | N/A (Variable) | ~50 nM | Overcomes paclitaxel resistance; robust disruption of microtubule networks. | Preclinical Lead Optimization |
| Benzimidazole-Triazoles | N/A (Variable) | ~3.5 - 6.9 µM (Nanogel) | Dual topoisomerase/tubulin inhibition; enhanced delivery via nanogels. | Advanced Preclinical |
Experimental Workflows & Self-Validating Protocols
To rigorously assess the tubulin polymerization inhibition of a novel benzimidazole analog, a multi-tiered validation system is required. The following protocols move from direct biochemical interaction to functional cellular consequences.
Protocol 1: In Vitro Tubulin Polymerization Assay (Cell-Free)
Purpose: To directly quantify the compound's ability to inhibit the intrinsic assembly of purified tubulin into microtubules.
Causality & Logic: Tubulin polymerization is strictly temperature-dependent (assembles at 37°C, disassembles at 4°C) and requires GTP[2]. By utilizing a fluorescent reporter that increases in quantum yield upon binding to polymerized microtubules, the reaction kinetics (
-
Preparation: Pre-warm a 96-well half-area plate to 37°C. Keep purified porcine brain tubulin (>99% pure) strictly on ice to prevent premature polymerization.
-
Reaction Mix: Combine tubulin (final concentration ~3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter (e.g., DAPI-based proprietary dyes).
-
Compound Addition: Add the benzimidazole analog at varying concentrations (e.g., 0.1 µM to 10 µM).
-
Self-Validation Control: Include Paclitaxel (10 µM) as a polymerization enhancer (positive slope control), Nocodazole (10 µM) as an inhibitor (flatline control)[4], and DMSO as the vehicle baseline.
-
-
Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C. Read fluorescence (Ex ~360 nm / Em ~420 nm) every minute for 60 minutes.
-
Analysis: Calculate the
(maximum slope of the growth phase). A potent benzimidazole will flatten the curve, significantly reducing the and final fluorescence plateau compared to the DMSO control[3].
Protocol 2: Immunofluorescence Staining of the Microtubule Network
Purpose: To visualize the structural collapse of the cellular cytoskeleton. Causality & Logic: While paraformaldehyde (PFA) is a standard fixative, it can fail to extract the soluble, unpolymerized tubulin pool, leading to high background fluorescence. Cold methanol (-20°C) simultaneously fixes the cells and precipitates proteins while extracting soluble tubulin, sharply highlighting the polymerized microtubule network[3].
-
Treatment: Seed cancer cells (e.g., HeLa or A549) on glass coverslips. Treat with the IC₅₀ concentration of the benzimidazole analog for 24 hours.
-
Fixation: Aspirate media and immediately submerge coverslips in 100% Methanol at -20°C for 10 minutes.
-
Blocking & Staining: Rehydrate in PBS. Block with 3% BSA in PBS for 1 hour. Incubate with a primary anti-α-tubulin antibody (1:500) overnight at 4°C.
-
Visualization: Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain DNA with DAPI.
-
Interpretation: Vehicle-treated cells will display fine, filamentous microtubule networks radiating from the centrosome. Benzimidazole-treated cells will exhibit diffuse, hazy cytoplasmic staining and multinucleated or fragmented nuclei, confirming intracellular tubulin depolymerization[3].
Protocol 3: Cell Cycle Analysis via Flow Cytometry
Purpose: To confirm the functional downstream consequence of tubulin inhibition: Spindle Assembly Checkpoint (SAC) activation and mitotic arrest. Causality & Logic: When benzimidazoles prevent spindle formation, the cell cannot satisfy the SAC, halting the cell cycle at the G2/M transition[3]. Propidium Iodide (PI) stains nucleic acids stoichiometrically. Because PI also stains RNA, RNase A treatment is mandatory to ensure the fluorescence strictly correlates with DNA content (2N for G1, 4N for G2/M).
-
Harvesting: Collect both attached and floating cells (floating cells are often apoptotic or mitotically arrested) after 24-48 hours of benzimidazole treatment.
-
Fixation: Wash with cold PBS, then fix by adding cells dropwise into cold 70% ethanol. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes to allow complete RNA degradation and DNA intercalation.
-
Acquisition: Analyze via flow cytometry. Benzimidazole efficacy is validated by a dose-dependent depletion of the G0/G1 peak (2N) and a massive accumulation in the G2/M peak (4N), often followed by an increase in the sub-G1 (apoptotic) population[5].
Systems-Level Workflow Visualization
The following diagram illustrates the logical flow from the molecular binding event at the colchicine site to the macroscopic experimental readouts used to validate benzimidazole efficacy.
Mechanism of benzimidazole-mediated tubulin inhibition and corresponding experimental validation.
References
- National Center for Biotechnology Information (PMC)
- Revisiting Activity of Some Nocodazole Analogues as a Potential Anticancer Drugs Using Molecular Docking and DFT Calculations Frontiers URL
- National Center for Biotechnology Information (PMC)
- Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors RSC Publishing URL
- Nanogel delivered benzimidazole-triazole hybrids as potent multitarget inhibitors of topoisomerase and tubulin in triple-negative breast cancer PubMed URL
Sources
- 1. Structural Changes, Biological Consequences, and Repurposing of Colchicine Site Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02078G [pubs.rsc.org]
- 4. Frontiers | Revisiting Activity of Some Nocodazole Analogues as a Potential Anticancer Drugs Using Molecular Docking and DFT Calculations [frontiersin.org]
- 5. Nanogel delivered benzimidazole-triazole hybrids as potent multitarget inhibitors of topoisomerase and tubulin in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
characterization and confirmation of synthesized 2-(trifluoromethyl)benzimidazoles
Characterization and Confirmation of Synthesized 2-(Trifluoromethyl)benzimidazoles: A Comparative Guide
Executive Summary & Rationale
In medicinal chemistry, the benzimidazole scaffold is a privileged pharmacophore found in numerous anti-cancer, anti-microbial, and anti-hypertensive agents. However, standard 2-alkylbenzimidazoles (such as 2-methylbenzimidazole) often suffer from rapid oxidative metabolism, limiting their in vivo half-life.
By substituting the metabolically labile methyl group with a trifluoromethyl (–CF₃) group, drug development professionals can engineer a superior product. The –CF₃ group acts as a powerful bioisostere that profoundly alters the physicochemical landscape of the molecule. This guide objectively compares the performance of 2-(trifluoromethyl)benzimidazoles against their non-fluorinated counterparts and provides self-validating protocols for their synthesis, analytical confirmation, and metabolic profiling.
Comparative Performance: –CH₃ vs. –CF₃ Benzimidazoles
The introduction of a trifluoromethyl group is not merely a structural tweak; it is a strategic intervention to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The table below quantifies the performance advantages of the fluorinated product over the standard alternative.
| Parameter | 2-Methylbenzimidazole (Alternative) | 2-(Trifluoromethyl)benzimidazole (Product) | Mechanistic Rationale |
| C–X Bond Energy | 414.2 kJ/mol (C–H) | 485.3 kJ/mol (C–F) | The high electronegativity of fluorine creates a highly polarized, exceptionally strong C–F bond, resisting enzymatic cleavage[1]. |
| Lipophilicity (LogP) | Baseline | Significantly Increased | The bulky, electron-withdrawing –CF₃ group enhances membrane permeability and target binding affinity[1]. |
| Primary Metabolic Pathway | CYP450-mediated oxidation at the methyl group | Oxidation at C2 is completely blocked | "Metabolic switching" forces metabolism to less labile sites, reducing overall clearance[2]. |
| In vitro Half-life (t₁/₂) | Shorter | Longer | Inhibition of the primary metabolic site slows the rate of parent drug disappearance in liver microsomes[2]. |
Synthesis and Profiling Workflow
To ensure reproducibility, the entire lifecycle of the compound—from precursor condensation to pharmacokinetic validation—must follow a strict, logical progression.
Workflow for the synthesis, characterization, and metabolic profiling of 2-CF3-benzimidazoles.
Analytical Characterization & Confirmation
Confirming the successful synthesis of 2-(trifluoromethyl)benzimidazole requires orthogonal analytical techniques. As an application scientist, you must look for specific diagnostic markers that prove covalent attachment rather than physical admixture.
-
¹⁹F NMR Spectroscopy (The Gold Standard): Because ¹⁹F has a spin of ½ and 100% natural abundance, it is highly sensitive. The –CF₃ group will appear as a sharp, distinct singlet around -62.0 to -64.0 ppm . Causality: The absence of adjacent protons means there is no proton-fluorine splitting, yielding a clean singlet that unambiguously confirms the fluorinated moiety[3].
-
¹³C NMR Spectroscopy: The carbon atom of the –CF₃ group exhibits strong scalar spin-spin coupling with the three fluorine atoms, appearing as a distinct quartet (
Hz) around 120 ppm. Crucially, the C2 carbon of the benzimidazole ring also splits into a quartet ( Hz). Causality: This scalar coupling is absolute structural proof that the –CF₃ group is covalently bonded to the C2 position. -
FT-IR Spectroscopy: C–F stretching vibrations are highly polar, resulting in intense, broad absorption bands between 1100–1300 cm⁻¹ . Causality: The large change in the dipole moment during the C–F bond stretch causes these bands to dominate the IR spectrum, confirming fluorination[4].
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode yields the [M+H]⁺ ion. The exact mass confirms the elemental composition, ruling out incomplete cyclization intermediates.
Self-Validating Experimental Protocols
Protocol A: Acid-Catalyzed Synthesis of 2-(Trifluoromethyl)benzimidazole
This one-pot protocol utilizes a strong acid to drive the cyclocondensation of o-phenylenediamine with trifluoroacetic acid (TFA)[3].
-
Reagent Assembly: In a round-bottom flask, combine 1.0 equivalent of o-phenylenediamine with 1.2 equivalents of TFA.
-
Catalysis & Heating: Add concentrated HCl (15-25 mL per 0.01 mol of diamine) and reflux the mixture for 6 hours[4].
-
Causality: The strong acid protonates the carbonyl oxygen of TFA, significantly increasing its electrophilicity. This facilitates the initial nucleophilic attack by the primary amine, followed by intramolecular cyclization and dehydration to form the stable imidazole ring.
-
-
In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the o-phenylenediamine spot confirms reaction completion, preventing premature termination and ensuring high yield.
-
Isolation: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product[4].
Protocol B: In Vitro Microsomal Stability Assay
To prove the performance advantage of the synthesized compound, its metabolic stability must be compared against the non-fluorinated alternative using Human Liver Microsomes (HLM)[2].
-
Pre-incubation: Dilute HLM to a protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4). Add the test compound (2-CF₃-benzimidazole) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolism by adding an NADPH regenerating system.
-
Causality: Cytochrome P450 (CYP450) enzymes are heme-containing monooxygenases that strictly require NADPH as an electron donor to catalyze oxidative metabolism.
-
-
Negative Control (Self-Validation): Run a parallel sample without the NADPH regenerating system. Causality: This differentiates true enzymatic CYP450 metabolism from chemical instability or non-specific protein binding in the buffer.
-
Positive Control (Self-Validation): Run a parallel assay using a known metabolically labile compound (e.g., Verapamil). If Verapamil is not rapidly depleted, the microsomes are enzymatically dead, and the assay is invalid.
-
Quenching & Analysis: At specific time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity while extracting the analyte for LC-MS/MS quantification.
-
References
Sources
evaluating the selectivity of 2-(trifluoromethyl)benzimidazole-based inhibitors
An In-Depth Comparative Guide: Evaluating 2-(Trifluoromethyl)benzimidazole-Based Inhibitors for Ferroptosis Induction
Executive Summary
The induction of ferroptosis—an iron-dependent, non-apoptotic form of regulated cell death driven by the toxic accumulation of lipid peroxides—has emerged as a highly promising therapeutic strategy in oncology[1][2]. The cystine/glutamate antiporter (System Xc-) is the primary upstream gatekeeper of this pathway. While classic small-molecule inhibitors like Erastin demonstrate potent in vitro efficacy, their rapid hepatic clearance and poor metabolic stability have severely limited their translation into in vivo models[2][3].
Recent drug discovery efforts have identified 2-(trifluoromethyl)benzimidazole derivatives , most notably the optimized lead compound FA16 , as a breakthrough class of System Xc- inhibitors[3]. By integrating a strongly electron-withdrawing trifluoromethyl group into the benzimidazole scaffold, FA16 achieves potent selectivity while resisting cytochrome P450-mediated degradation in liver microsomes[2][3]. This guide provides a rigorous comparative analysis and self-validating experimental frameworks for evaluating the selectivity and stability of FA16 against classic alternatives.
Mechanistic Grounding: The System Xc- Axis
System Xc- is a heterodimeric amino acid transporter (comprising SLC7A11 and SLC3A2 subunits) that mediates the 1:1 exchange of intracellular glutamate for extracellular cystine[1][2]. Once internalized, cystine is reduced to cysteine, the rate-limiting building block for glutathione (GSH) biosynthesis[2]. GSH serves as the essential electron-donating cofactor for Glutathione Peroxidase 4 (GPX4), the enzyme responsible for neutralizing lipid hydroperoxides[2][4].
Inhibiting System Xc- collapses this antioxidant defense network. 2-(Trifluoromethyl)benzimidazole-based inhibitors like FA16 act by directly blocking the antiporter, leading to GSH depletion, unchecked reactive oxygen species (ROS) accumulation, and subsequent ferroptotic cell death[3][5].
Mechanism of System Xc- inhibition by FA16 leading to GPX4 inactivation and ferroptosis.
Comparative Analysis: FA16 vs. Classic Inhibitors
To objectively evaluate a ferroptosis inducer, researchers must balance in vitro target engagement (potency) with pharmacokinetic viability (metabolic stability). The table below synthesizes experimental data comparing FA16 to Erastin.
| Parameter / Property | FA16 (2-(Trifluoromethyl)benzimidazole) | Erastin (Classic Quinazolinone) | Causality / Significance |
| HT-1080 Viability (IC₅₀) | 1.26 µM[5][6] | ~1.30 µM | Both exhibit single-digit micromolar potency in highly susceptible fibrosarcoma models. |
| HepG2 Viability (IC₅₀) | 1.33 µM[1] | >10 µM | FA16 shows broader efficacy across resistant hepatocellular carcinoma lines[1]. |
| 786-O Viability (IC₅₀) | 0.70 µM[5] | ~1.50 µM | Renal cell carcinomas are highly dependent on GSH, making them hypersensitive to FA16[5]. |
| Microsomal Stability | High (Prolonged T₁/₂)[2][5] | Low (Rapid Clearance)[3] | The CF₃ group in FA16 provides steric hindrance and electronic deactivation, resisting hepatic CYP450 metabolism[2]. |
| In Vivo Application | Highly Suitable[2][3] | Unsuitable[3] | FA16 successfully suppresses tumor growth in mouse xenografts at 15-30 mg/kg without severe toxicity[4][5]. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of 2-(trifluoromethyl)benzimidazole inhibitors must utilize self-validating assay systems. Cell death alone does not prove target engagement; researchers must prove the death is specifically ferroptotic and mechanistically tied to System Xc-.
Protocol 1: In Vitro Ferroptosis Induction & Target Validation
Objective: Confirm that FA16-induced cytotoxicity is driven by ferroptosis and specifically mediated by System Xc- blockade.
Causality Rationale: We employ three specific rescue agents. Ferrostatin-1 (Fer-1) is a lipophilic radical trapping agent that halts lipid peroxidation. Deferoxamine (DFO) chelates iron, preventing the Fenton reaction.
-
Cell Seeding: Seed HT-1080 cells in 96-well plates at
cells/well. Incubate overnight at 37°C. -
Compound Treatment: Treat cells with a concentration gradient of FA16 (0.1 µM to 20 µM)[5].
-
Rescue Co-Treatment: In parallel wells, co-treat the FA16 gradient with either:
-
Incubation & Readout: Incubate for 24 hours. Assess cell viability using CellTiter-Glo (ATP luminescence).
-
Validation Check: A valid System Xc- inhibitor profile will show near 100% rescue of cell viability in the presence of Fer-1, DFO, and
-ME[4][5].
Protocol 2: Functional System Xc- Inhibition (Glutamate Release Assay)
Objective: Directly quantify the functional blockade of the antiporter. Causality Rationale: Because System Xc- obligatorily exports one molecule of glutamate for every molecule of cystine imported, measuring the depletion of extracellular glutamate serves as a direct, real-time proxy for target engagement[5].
-
Preparation: Wash HT-1080 cells with Na⁺-free Hank’s Balanced Salt Solution (HBSS) to eliminate background amino acids.
-
Inhibition: Incubate cells in HBSS containing FA16 (5 µM) or vehicle (DMSO) for 2 hours at 37°C[5].
-
Detection: Collect the extracellular supernatant. Quantify glutamate concentrations using an enzyme-coupled fluorometric glutamate assay kit (e.g., Amplex Red).
-
Validation Check: FA16-treated wells should exhibit a >70% reduction in extracellular glutamate compared to the vehicle control, confirming direct antiporter blockade[5].
Protocol 3: In Vivo Efficacy and Biomarker Analysis
Objective: Evaluate the metabolic stability and anti-tumor efficacy of FA16 in a living system. Causality Rationale: To prove that tumor regression is caused by ferroptosis (and not generic off-target toxicity), intratumoral biomarkers of lipid peroxidation—specifically Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE)—must be quantified post-extraction[5].
-
Xenograft Establishment: Subcutaneously inject
HepG2 cells into the right flank of BALB/c nude mice[2]. -
Dosing Regimen: Once tumors reach ~100 mm³, randomize mice and administer FA16 (15 mg/kg or 30 mg/kg) via intraperitoneal injection every other day for 14 days[4][5].
-
Monitoring: Measure tumor volume and body weight bi-weekly. (Stable body weight indicates tolerable systemic toxicity).
-
Biomarker Extraction: Post-euthanasia, homogenize tumor tissues. Perform ELISA for MDA and Western Blot/IHC for 4-HNE[5].
-
Validation Check: Efficacious FA16 treatment will show a dose-dependent reduction in tumor volume correlating directly with significantly elevated intratumoral MDA and 4-HNE levels[5].
Conclusion
The strategic integration of a trifluoromethyl group into the benzimidazole scaffold represents a masterclass in medicinal chemistry. By solving the metabolic instability inherent to classic System Xc- inhibitors like Erastin, 2-(trifluoromethyl)benzimidazole derivatives like FA16 bridge the gap between in vitro ferroptosis research and in vivo therapeutic application[2][3]. For drug development professionals, utilizing the self-validating protocols outlined above ensures robust, reproducible evaluation of next-generation ferroptosis inducers.
References
-
PubMed (National Library of Medicine). "Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo". [Link]
-
DC Chemicals. "FA16|CAS |DC Chemicals". [Link]
-
PMC (National Library of Medicine). "Therapeutic strategies of targeting non-apoptotic regulated cell death (RCD) with small-molecule compounds in cancer". [Link]
-
BioKB. "Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - BioKB". [Link]
-
PMC (National Library of Medicine). "Ferroptosis, a Distinct Form of Cell Death, and Research Progress on Its Modulators". [Link]
-
ResearchGate. "Overcome treatment-resistance in breast cancer cells". [Link]
Sources
- 1. Therapeutic strategies of targeting non-apoptotic regulated cell death (RCD) with small-molecule compounds in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. caymanchem.com [caymanchem.com]
- 6. FA16 | Ferroptosis | TargetMol [targetmol.com]
Safety Operating Guide
Benzimidazol-5-ol, 2-(trifluoromethyl)- proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of Benzimidazol-5-ol, 2-(trifluoromethyl)-
Chemical Profile & Hazard Assessment
Benzimidazol-5-ol, 2-(trifluoromethyl)- (CAS: 312-73-2) is a highly specialized heterocyclic compound frequently utilized as a building block in pharmaceutical and agrochemical synthesis. The integration of the trifluoromethyl (-CF₃) group provides strong electron-withdrawing properties, significantly enhancing the metabolic stability and lipophilicity of downstream drug candidates 1.
However, the very features that make this compound biologically valuable—its robust carbon-fluorine bonds and nitrogen-rich benzimidazole core—create complex logistical challenges at the end of its lifecycle. Improper disposal poses severe environmental and occupational risks, necessitating strict adherence to specialized operational plans.
Mechanistic Causality in Disposal: Why Standard Methods Fail
To understand the disposal protocols, one must understand the thermal degradation mechanics of the -CF₃ group. Standard municipal or low-temperature laboratory incineration (typically operating around 800°C) is entirely insufficient to fully mineralize fluorinated organic compounds.
When subjected to inadequate thermal degradation, the unimolecular decomposition of the -CF₃ group leads to the generation of highly toxic hydrogen fluoride (HF) gas, carbonyl fluoride (COF₂), and perfluoroalkyl products of incomplete combustion (PICs) 2. Because of this, environmental regulations mandate that any waste containing Benzimidazol-5-ol, 2-(trifluoromethyl)- must be routed to high-temperature hazardous waste incinerators (operating at >1000°C with a minimum 2-second residence time) equipped with alkali gas scrubbers to capture and neutralize HF emissions 3.
Furthermore, introducing this compound into a "Non-Halogenated" waste stream can cause the receiving facility to exceed the halogen capacity of its scrubbers, leading to stack damage and EPA violations. Therefore, absolute segregation into Halogenated Waste streams is non-negotiable, regardless of the primary solvent used 4.
Operational Disposal Protocols (Self-Validating Systems)
The following step-by-step methodologies are designed as self-validating systems. Do not proceed to the next step until the validation check is successfully confirmed.
Protocol A: Management of Solid Waste (Unused Reagents, Contaminated Consumables)
Applies to: Expired chemical powders, contaminated silica gel from chromatography, and exposed PPE.
-
Step 1: Primary Containment. Place all solid waste containing the compound into a rigid, High-Density Polyethylene (HDPE) container. Avoid thin-walled bags, as sharp crystalline edges or residual solvents can compromise the barrier.
-
Validation Check: Invert the sealed empty container and apply gentle pressure to ensure the lid forms a vapor-tight, mechanical seal before adding hazardous material.
-
-
Step 2: Hazard Classification & Labeling. Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Halogenated Organics (Contains Fluorine)".
-
Validation Check: Cross-reference the label against the laboratory's master chemical inventory to guarantee no incompatible materials (e.g., strong oxidizers, alkali metals) have been placed in the same bin.
-
-
Step 3: SAA Staging. Transfer the sealed container to the designated Satellite Accumulation Area (SAA) within the laboratory.
-
Validation Check: Verify that the SAA log is immediately updated with the exact mass of the waste and the date of initial accumulation to ensure compliance with the 90-day disposal window.
-
Protocol B: Management of Liquid Waste (Reaction Mixtures and Wash Solvents)
Applies to: Post-reaction mother liquors, extraction solvents, and HPLC effluents.
-
Step 1: Mandatory Reclassification. Determine the primary solvent used. Even if the bulk solvent is non-halogenated (e.g., DMF, DMSO, Ethyl Acetate), the presence of the trifluoromethylated benzimidazole dictates that the entire mixture must be reclassified and treated as Halogenated Waste.
-
Validation Check: Test a 1 mL aliquot of the waste stream using a halogen-specific test strip (or the Beilstein test) to confirm the presence of halogens. A positive result validates the stream's classification as halogenated.
-
-
Step 2: Quenching and pH Neutralization. If the reaction mixture contains reactive coupling agents or strong bases, neutralize the solution to a pH of 6.0–8.0 in a fume hood prior to bulk disposal. Wait for all exothermic activity and gas evolution (e.g., CO₂) to cease.
-
Validation Check: Extract a 2 mL sample and use a calibrated pH meter (or wide-range pH paper) to definitively confirm the solution is neutral.
-
-
Step 3: Bulk Collection. Pour the neutralized solution into a designated PTFE-lined liquid waste carboy labeled "Halogenated Solvent Waste".
-
Validation Check: Visually confirm that the carboy is resting inside a secondary containment tray capable of holding at least 110% of the primary container's volume.
-
Quantitative Data: Waste Stream Compatibility & Logistics
| Waste Category | Primary Constituents | Approved Container Material | Max Accumulation Time | Incompatible Streams (DO NOT MIX) |
| Solid Halogenated Waste | Unused powder, contaminated PPE, silica gel | HDPE (High-Density Polyethylene) | 90 Days (in SAA) | Strong oxidizers, alkali metals |
| Liquid Halogenated Waste | DCM, Chloroform, dissolved Benzimidazol-5-ol, 2-(trifluoromethyl)- | PTFE-lined or Amber Glass | 90 Days (in SAA) | Strong bases, reactive metals |
| Reclassified Liquid Waste | DMF, DMSO, dissolved Benzimidazol-5-ol, 2-(trifluoromethyl)- | PTFE-lined or Amber Glass | 90 Days (in SAA) | Acids, oxidizers |
Disposal Decision Workflow
Workflow for the classification and disposal of 2-(trifluoromethyl)benzimidazol-5-ol waste.
References
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology - ACS Publications.[Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration. EPA.gov.[Link]
-
Hazardous Waste Minimization Plan. UHSP Collections.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
